Product packaging for Z-AA-R110-Peg(Cat. No.:)

Z-AA-R110-Peg

Cat. No.: B15141986
M. Wt: 824.9 g/mol
InChI Key: ICYRAIZLRHYTNO-VTJRXZELSA-N
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Description

Z-AA-R110-Peg is a useful research compound. Its molecular formula is C44H48N4O12 and its molecular weight is 824.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H48N4O12 B15141986 Z-AA-R110-Peg

Properties

Molecular Formula

C44H48N4O12

Molecular Weight

824.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[6'-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C44H48N4O12/c1-28(45-40(50)29(2)46-43(53)58-27-30-9-5-4-6-10-30)41(51)48-32-14-16-36-38(26-32)59-37-25-31(47-39(49)17-18-55-21-22-57-24-23-56-20-19-54-3)13-15-35(37)44(36)34-12-8-7-11-33(34)42(52)60-44/h4-16,25-26,28-29H,17-24,27H2,1-3H3,(H,45,50)(H,46,53)(H,47,49)(H,48,51)/t28-,29-,44?/m0/s1

InChI Key

ICYRAIZLRHYTNO-VTJRXZELSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)CCOCCOCCOCCOC)C5=CC=CC=C5C(=O)O3)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)CCOCCOCCOCCOC)C5=CC=CC=C5C(=O)O3)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

Foundational & Exploratory

Limited Information Available for Z-AA-R110-Peg, A Putative Elastase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Given the scarcity of information on Z-AA-R110-Peg, this guide will focus on a closely related and extensively documented compound, Z-DEVD-R110 , as a representative example of a rhodamine 110-based fluorogenic substrate. Z-DEVD-R110 is a well-characterized substrate for caspase-3 and caspase-7, key enzymes in the apoptotic pathway. Understanding the mechanism and application of Z-DEVD-R110 can provide valuable insights for researchers working with similar rhodamine 110-derived substrates.

Mechanism of Action of Z-DEVD-R110: A Fluorogenic Caspase-3/7 Substrate

Z-DEVD-R110 is a non-fluorescent bisamide derivative of the fluorophore rhodamine 110 (R110).[2][3] The core of its mechanism lies in the covalent linkage of two DEVD (Asp-Glu-Val-Asp) peptides to the amino groups of rhodamine 110.[4] This modification effectively quenches the fluorescence of the R110 dye.

In the presence of active caspase-3 or caspase-7, the enzyme recognizes and cleaves the DEVD peptide sequence. This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent rhodamine 110 product.[2][3] The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Mechanism_of_Action cluster_0 Initial State cluster_1 Enzymatic Cleavage cluster_2 Intermediate State cluster_3 Final State Z_DEVD_R110 Z-DEVD-R110 (Non-fluorescent) Caspase_3_7 Active Caspase-3/7 Z_DEVD_R110->Caspase_3_7 Step 1: First Cleavage Monoamide Monoamide Intermediate (Fluorescent) Caspase_3_7->Monoamide R110 Rhodamine 110 (Highly Fluorescent) Caspase_3_7->R110 Monoamide->Caspase_3_7 Step 2: Second Cleavage

Figure 1: Enzymatic cleavage of Z-DEVD-R110 by caspase-3/7.

Quantitative Data

The spectral properties of the final fluorescent product, rhodamine 110, are crucial for experimental design and data interpretation.

ParameterWavelength (nm)Reference
Peak Excitation496 - 499[3][5]
Peak Emission520 - 521[3][5]

Experimental Protocols: Caspase-3/7 Activity Assay

The following is a generalized protocol for measuring caspase-3/7 activity in cell extracts using Z-DEVD-R110. Specific details may vary based on the experimental setup and available reagents.

Materials:

  • Cells of interest (treated and untreated controls)

  • Lysis buffer

  • Z-DEVD-R110 substrate

  • Assay buffer

  • Fluorometer or fluorescence microplate reader

Methodology:

  • Cell Lysis:

    • Culture and treat cells as required for the experiment.

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable lysis buffer and incubate on ice.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the cell extract.

  • Assay Preparation:

    • Prepare a master mix containing the assay buffer and Z-DEVD-R110 substrate.

    • Add the cell extract to a microplate well.

    • Add the master mix to initiate the reaction.

  • Fluorescence Measurement:

    • Incubate the microplate at the optimal temperature for the enzyme (typically 37°C).

    • Measure the fluorescence intensity at regular intervals using a fluorometer with excitation at ~499 nm and emission at ~521 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to determine the reaction rate.

    • The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.

Experimental_Workflow Cell_Culture Cell Culture & Treatment Cell_Harvest Cell Harvesting & Washing Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Lysate_Clarification Lysate Clarification Cell_Lysis->Lysate_Clarification Assay_Setup Assay Setup in Microplate Lysate_Clarification->Assay_Setup Fluorescence_Reading Fluorescence Measurement Assay_Setup->Fluorescence_Reading Data_Analysis Data Analysis Fluorescence_Reading->Data_Analysis

Figure 2: General workflow for a caspase-3/7 activity assay.

References

An In-depth Technical Guide to the Z-AA-R110-Peg Principle for Elastase Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Z-AA-R110-Peg principle for the sensitive detection of elastase activity. This fluorogenic substrate offers significant advantages for research and diagnostic applications by enabling real-time monitoring of elastase, a key serine protease implicated in a variety of inflammatory diseases and cancer.

Core Principle and Mechanism of Action

The this compound probe is a sophisticated chemical tool designed for the specific and sensitive measurement of elastase activity. Its design is based on a tripartite structure:

  • Z-group (Benzyloxycarbonyl): This N-terminal protecting group enhances the substrate's specificity and stability.

  • AA (Dipeptide Sequence): This represents a dipeptide, typically composed of alanine residues (e.g., Ala-Ala), which is specifically recognized and cleaved by elastase. The specificity of the substrate is largely determined by this peptide sequence.

  • R110 (Rhodamine 110): A highly fluorescent dye that is quenched when both of its amino groups are conjugated to the peptide sequence. Upon enzymatic cleavage, the rhodamine 110 fluorophore is released, resulting in a dramatic increase in fluorescence.

  • Peg (Polyethylene Glycol): The PEGylation of the substrate serves to improve its solubility in aqueous buffers and can enhance its pharmacokinetic properties for in vivo applications by increasing its half-life and reducing immunogenicity.[1][2][3]

The fundamental principle of detection lies in the enzymatic hydrolysis of the non-fluorescent bisamide substrate by elastase. In its native state, the this compound molecule is colorless and non-fluorescent. When elastase is present, it recognizes and cleaves the peptide bonds. The initial cleavage event releases a monoamide intermediate, which is fluorescent. A subsequent cleavage fully liberates the rhodamine 110 dye, leading to a significant increase in fluorescence intensity.[4][5] This fluorescence can be monitored in real-time to quantify elastase activity. The excitation and emission maxima for rhodamine 110 are typically around 498 nm and 521 nm, respectively.[5]

G Figure 1. Mechanism of this compound Cleavage cluster_0 Initial State (Non-fluorescent) cluster_1 Elastase Activity cluster_2 Cleavage Products Z_AA_R110_Peg This compound (Non-fluorescent) Elastase Elastase Z_AA_R110_Peg->Elastase Substrate Binding Monoamide_R110 Z-AA-R110 (Monoamide) (Fluorescent) Elastase->Monoamide_R110 First Cleavage R110 Rhodamine 110 (Highly Fluorescent) Elastase->R110 Second Cleavage Peptide_Fragments Peptide Fragments Elastase->Peptide_Fragments Monoamide_R110->Elastase Further Cleavage

Mechanism of elastase-mediated cleavage of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for rhodamine 110-based elastase substrates analogous to the "Z-AA-R110" core. It is important to note that the specific peptide sequence and the presence and length of the PEG chain can influence these values. PEGylation generally does not significantly alter the core kinetics of enzyme-substrate interaction but can affect substrate availability and stability in complex biological environments.

ParameterValueEnzyme SourceSubstrateReference
Km ~140 µMHuman Leukocyte ElastaseMeOSuc-Ala-Ala-Pro-Val-AMCThermo Fisher Scientific
Km ~130 µMNeutrophil ElastaseMeOSuc-AAPV-AFCAbcam
Excitation (λex) ~498 nm-Rhodamine 110[5]
Emission (λem) ~521 nm-Rhodamine 110[5]
Purity ≥95% (by HPLC)-(Z-Ala-Ala-Ala-Ala)2Rh110AG Scientific

Detailed Experimental Protocol

This section provides a representative protocol for measuring elastase activity using a this compound substrate in a 96-well plate format.

Materials:

  • This compound substrate

  • Purified elastase (human neutrophil or pancreatic) or cell lysate/supernatant containing elastase

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.4, with 100 mM NaCl and 0.05% (v/v) Tween-20

  • Inhibitor control (optional): e.g., Sivelestat or a specific elastase inhibitor

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation and emission filters for Rhodamine 110 (Ex/Em = ~498/521 nm)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of the this compound substrate in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

    • Protect the stock solution from light and store at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

  • Enzyme and Sample Preparation:

    • Prepare a stock solution of purified elastase in Assay Buffer.

    • For biological samples (e.g., cell lysates, supernatants), clarify by centrifugation to remove any particulate matter.

    • Prepare serial dilutions of the enzyme or biological sample in Assay Buffer to ensure the reaction rate is within the linear range of the assay.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted enzyme standard or biological sample to the appropriate wells.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.

    • Include a "no enzyme" control (blank) containing only Assay Buffer and substrate to determine background fluorescence.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the diluted this compound substrate to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C, with readings taken every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Determine the reaction rate (V0) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the reaction rates against the corresponding enzyme concentrations to generate a standard curve.

    • Calculate the elastase activity in the unknown samples by interpolating their reaction rates from the standard curve.

G Figure 2. Experimental Workflow for Elastase Activity Assay Start Start Substrate_Prep Prepare this compound Working Solution Start->Substrate_Prep Sample_Prep Prepare Elastase Standards and Samples Substrate_Prep->Sample_Prep Plate_Setup Add Buffer, Samples/Standards to 96-well Plate Sample_Prep->Plate_Setup Reaction_Start Add Substrate to Initiate Reaction Plate_Setup->Reaction_Start Measurement Measure Fluorescence Kinetically (Ex/Em = ~498/521 nm) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and Determine Activity Measurement->Data_Analysis End End Data_Analysis->End

A streamlined workflow for the this compound elastase assay.

Relevant Signaling Pathway: Neutrophil Elastase in Inflammation

Neutrophil elastase (NE) is a key mediator of inflammation and tissue destruction in various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[6][7] Its release from activated neutrophils at sites of inflammation triggers a cascade of events that perpetuate the inflammatory response. The this compound probe can be a valuable tool to study the activity of NE in these pathological processes.

One of the critical signaling pathways initiated by NE involves the activation of matrix metalloproteinases (MMPs) and the degradation of their natural inhibitors, such as tissue inhibitor of metalloproteinases (TIMPs).[7] This leads to the breakdown of the extracellular matrix (ECM), release of pro-inflammatory cytokines, and further recruitment of inflammatory cells.

G Figure 3. Neutrophil Elastase Signaling in Inflammation cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Downstream Effects Stimulus Pathogen / Injury Neutrophil Neutrophil Stimulus->Neutrophil Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Directly Degrades MMP_Activation MMP Activation NE_Release->MMP_Activation Activates TIMP_Inactivation TIMP Inactivation NE_Release->TIMP_Inactivation Inactivates Cytokine_Release Pro-inflammatory Cytokine Release ECM_Degradation->Cytokine_Release Leads to MMP_Activation->ECM_Degradation Inflammation Perpetuation of Inflammation Cytokine_Release->Inflammation Inflammation->Neutrophil Further Recruits

Simplified pathway of NE-mediated inflammation.

Conclusion

The this compound principle provides a robust and sensitive method for the detection and quantification of elastase activity. The fluorogenic nature of the rhodamine 110 core, combined with the specificity of the peptide substrate and the enhanced properties afforded by PEGylation, makes this probe a powerful tool for researchers in both basic science and drug development. Its application can lead to a better understanding of the role of elastase in various diseases and facilitate the discovery of novel therapeutic inhibitors.

References

A Technical Guide to Z-AA-R110-Peg: Understanding Fluorescence Activation for Protease Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of the fluorogenic substrate, Z-AA-R110-Peg. We will delve into its mechanism of fluorescence activation, substrate specificity, and the experimental protocols for its use in quantifying protease activity. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this and similar probes in their work.

Introduction to this compound

This compound is a fluorogenic substrate designed to detect the activity of specific proteases. Its molecular structure consists of three key components:

  • Z (Benzyloxycarbonyl): An N-terminal protecting group.

  • AA (L-alanyl-L-alanine): A dipeptide sequence that serves as the recognition site for the target protease.

  • R110 (Rhodamine 110): A highly fluorescent dye that is conjugated to the dipeptide.

  • Peg (Polyethylene glycol): A polymer chain that can be attached to improve solubility and pharmacokinetic properties, although its presence and length can vary between different commercial preparations.

The core principle behind this compound is that the rhodamine 110 fluorophore is quenched when it is doubly conjugated to the dipeptide. Upon enzymatic cleavage of the amide bonds between the dipeptide and the fluorophore, rhodamine 110 is released, resulting in a significant increase in fluorescence. This direct relationship between protease activity and fluorescence signal allows for the sensitive and continuous monitoring of enzymatic reactions.

Mechanism of Fluorescence Activation

The fluorescence activation of this compound occurs in a two-step process upon interaction with a target protease.[1]

  • Initial State (Non-fluorescent): The substrate, a bisamide derivative of rhodamine 110, is essentially non-fluorescent as the fluorophore is quenched by the two attached Z-Ala-Ala peptides.[1]

  • First Cleavage (Fluorescent Intermediate): The protease cleaves one of the Z-Ala-Ala peptides, resulting in a monoamide intermediate. This intermediate product is fluorescent.[1]

  • Second Cleavage (Highly Fluorescent Product): The second Z-Ala-Ala peptide is cleaved, releasing the free rhodamine 110 molecule. The free rhodamine 110 is significantly more fluorescent than the monoamide intermediate.[1]

This sequential release of the fluorophore provides a robust and amplified signal that is directly proportional to the rate of substrate cleavage.

Substrate Specificity and Potential Applications

The dipeptide sequence L-alanyl-L-alanine (Ala-Ala) is a known substrate for elastase , a serine protease.[2][3] Therefore, this compound is primarily designed as a substrate for measuring elastase activity. Elastase is a key enzyme involved in the breakdown of elastin and other extracellular matrix proteins. Its activity is implicated in various physiological and pathological processes, including inflammation, wound healing, and diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

While the primary target is elastase, it is important for researchers to consider potential cross-reactivity with other proteases, as the Ala-Ala sequence may be recognized by other enzymes. The versatility of the rhodamine 110 platform allows for the design of substrates for a wide range of proteases by modifying the peptide sequence. For instance, substrates with the DEVD sequence are used to detect caspase-3 and -7 activity in apoptosis research, while substrates with an AAD sequence can be used for granzyme B.[4]

Quantitative Data

ParameterValueNotes
Excitation Maximum (λex) ~496-500 nmFor the final product, rhodamine 110.[1][5]
Emission Maximum (λem) ~520-522 nmFor the final product, rhodamine 110.[1][5]
Molecular Weight ~824.87 g/mol For the specified structure C44H48N4O12.[2][3]
Solubility Soluble in DMSOA stock solution of 10 mM in DMSO is a common starting point.[3]

Note: The exact kinetic constants (Km and kcat) for the interaction of this compound with a specific protease should be determined empirically under the desired experimental conditions.

Experimental Protocols

The following are detailed methodologies for conducting protease activity assays using a rhodamine 110-based substrate. These can be adapted for this compound and other similar fluorogenic probes.

In Vitro Enzyme Assay (e.g., Purified Elastase)

This protocol is designed for measuring the activity of a purified protease in a cell-free system.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Purified active protease (e.g., human neutrophil elastase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

  • Enzyme Preparation: Prepare a dilution series of the purified protease in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme samples to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the working substrate solution to each well.

    • Mix gently by shaking the plate.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. Use an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

    • Plot V₀ versus enzyme concentration to determine the relationship between enzyme concentration and activity.

Cell-Based Assay for Intracellular Protease Activity

This protocol is for measuring the activity of a target protease within intact cells or in cell lysates.

Materials:

  • This compound substrate

  • Cells of interest

  • Cell culture medium

  • Inducing agent (to stimulate protease activity, e.g., an apoptosis inducer for caspase assays)

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the inducing agent or vehicle control for the desired time.

  • Cell Lysis (for lysate-based assay):

    • Aspirate the culture medium and wash the cells with PBS.

    • Add 50-100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.

    • Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new plate.

  • Assay Reaction:

    • Prepare a working solution of this compound in the appropriate Assay Buffer.

    • Add the substrate solution to the cell lysates.

  • Fluorescence Measurement:

    • Measure the fluorescence as described in the in vitro assay protocol.

  • Intact Cell Assay (for cell-permeable substrates):

    • If the substrate is cell-permeable, it can be added directly to the culture medium of the treated cells.

    • Incubate for the desired time and measure the fluorescence of the intact cells using a plate reader or analyze individual cells by flow cytometry.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways where proteases detectable by rhodamine 110-based substrates play a crucial role, as well as a typical experimental workflow.

Extrinsic Apoptosis Pathway

Extrinsic_Apoptosis Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cleavage Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Intrinsic_Apoptosis Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleavage Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis GranzymeB_Apoptosis CTL/NK Cell CTL/NK Cell Target Cell Target Cell CTL/NK Cell->Target Cell Contact Perforin Perforin CTL/NK Cell->Perforin Release Granzyme B Granzyme B CTL/NK Cell->Granzyme B Release Perforin->Target Cell Pore Formation Granzyme B->Target Cell Entry Caspase-3 Caspase-3 Granzyme B->Caspase-3 Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Substrate Prepare Substrate Combine Reagents Combine Reagents Prepare Substrate->Combine Reagents Prepare Enzyme/Lysate Prepare Enzyme/Lysate Prepare Enzyme/Lysate->Combine Reagents Prepare Buffers Prepare Buffers Prepare Buffers->Combine Reagents Incubate Incubate Combine Reagents->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Plot Data Plot Data Measure Fluorescence->Plot Data Calculate Rates Calculate Rates Plot Data->Calculate Rates Determine Kinetic Parameters Determine Kinetic Parameters Calculate Rates->Determine Kinetic Parameters

References

Z-AA-R110-Peg: A Technical Guide to Studying Neutrophil Elastase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-AA-R110-Peg for the study of neutrophil elastase activity. This document details the substrate's mechanism of action, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key biological and experimental processes.

Introduction to Neutrophil Elastase and its Substrate

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, it is released into the extracellular space where it plays a critical role in host defense by degrading proteins of engulfed pathogens.[2] However, excessive or unregulated neutrophil elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), and various cancers, due to its ability to degrade extracellular matrix components.[3][4] This dual role makes neutrophil elastase a significant target for therapeutic intervention and a key biomarker in disease progression.

The substrate, identified more specifically in scientific literature as (Z-Ala-Ala-Ala-Ala)2Rh110, is a highly sensitive fluorogenic substrate used to measure neutrophil elastase activity.[5][6] The "Z" represents a benzyloxycarbonyl group, "Ala" or "A" represents the amino acid alanine, and "Rh110" is rhodamine 110. The "Peg" designation in the initial topic may refer to a polyethylene glycol modification, a common strategy to improve solubility and pharmacokinetic properties of molecules, though a PEGylated version of this specific substrate is not widely documented in the reviewed literature. This guide will focus on the well-characterized (Z-Ala-Ala-Ala-Ala)2Rh110 substrate.

The substrate consists of two tetra-alanine peptide chains linked to a rhodamine 110 molecule. In its native state, the substrate is non-fluorescent. Upon cleavage of the peptide chains by active neutrophil elastase, the highly fluorescent rhodamine 110 is released. The resulting fluorescence can be measured and is directly proportional to the elastase activity.[5]

Quantitative Data

Substrate NameTypeKmkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
MeOSuc-Ala-Ala-Pro-Val-pNAChromogenic1.1 mM252.2 x 10⁴A commonly used colorimetric substrate.
MeOSuc-AAPV-AMCFluorogenic---A selective substrate with a fluorescent reporter.[3]
Abz-APEEIMRRQ-EDDnpFluorogenic (FRET)-->500-fold greater for HNE than Pr3A highly specific FRET substrate.[1]

This table provides comparative data for other neutrophil elastase substrates to offer context for assay design and interpretation. Specific kinetic constants for this compound should be determined empirically under specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for a typical neutrophil elastase activity assay using (Z-Ala-Ala-Ala-Ala)2Rh110, adapted from commercially available assay kits.[5][9]

Reagent Preparation
  • Assay Buffer: Prepare a suitable assay buffer, typically a Tris or HEPES-based buffer at neutral pH (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).

  • Substrate Stock Solution: Dissolve (Z-Ala-Ala-Ala-Ala)2Rh110 in dimethylformamide (DMF) to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Working Substrate Solution: Dilute the stock solution in assay buffer to the final desired concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.

  • Neutrophil Elastase Standard: Reconstitute purified human neutrophil elastase in assay buffer to a known concentration (e.g., 1 mg/mL) to generate a standard curve.

Assay Procedure
  • Standard Curve Preparation: Prepare a serial dilution of the neutrophil elastase standard in assay buffer in a 96-well black microplate. Include a blank control with assay buffer only.

  • Sample Preparation: Prepare biological samples (e.g., cell culture supernatant, plasma, tissue homogenates) in assay buffer. If necessary, dilute samples to ensure the readings fall within the linear range of the standard curve.

  • Reaction Initiation: Add the working substrate solution to all wells (standards and samples).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light. The incubation time may need to be optimized based on the enzyme concentration in the samples.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm.[5]

Data Analysis
  • Subtract Background: Subtract the fluorescence reading of the blank from all standard and sample readings.

  • Generate Standard Curve: Plot the background-subtracted fluorescence values of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Sample Activity: Use the equation from the standard curve to calculate the concentration of active neutrophil elastase in the samples. The activity can be expressed in units such as ng/mL or mU/mL.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Standard) Plate_Setup Plate Setup (Standards & Samples) Reagent_Prep->Plate_Setup Sample_Prep Sample Preparation (Dilution, etc.) Sample_Prep->Plate_Setup Add_Substrate Add Substrate Solution Plate_Setup->Add_Substrate Incubation Incubation (37°C) Add_Substrate->Incubation Fluorescence_Reading Fluorescence Measurement (Ex: 485nm, Em: 525nm) Incubation->Fluorescence_Reading Data_Processing Background Subtraction Fluorescence_Reading->Data_Processing Standard_Curve Generate Standard Curve Data_Processing->Standard_Curve Calculate_Activity Calculate Sample Activity Standard_Curve->Calculate_Activity

Caption: Experimental workflow for measuring neutrophil elastase activity.

Signaling Pathways

Neutrophil elastase is involved in complex signaling pathways that contribute to the pathogenesis of various diseases.

A. Neutrophil Elastase Signaling in the Tumor Microenvironment

In cancer, neutrophil elastase can promote tumor progression through several mechanisms, including the activation of pro-proliferative signaling pathways.[10]

G cluster_extracellular Extracellular cluster_intracellular Intracellular NE Neutrophil Elastase (NE) EGFR EGFR NE->EGFR TLR4 TLR4 NE->TLR4 PI3K PI3K EGFR->PI3K MAPK MAPK TLR4->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion

Caption: Neutrophil elastase signaling in cancer.

B. Neutrophil Elastase in the Pathogenesis of COPD

In COPD, neutrophil elastase contributes to lung damage by degrading the extracellular matrix and perpetuating inflammation.[4][11]

G cluster_airway Airway Lumen cluster_tissue Lung Tissue NE Neutrophil Elastase (NE) ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation MMPs Matrix Metalloproteinases (MMPs) NE->MMPs Activation Inflammation Inflammatory Cell Recruitment NE->Inflammation Tissue_Damage Tissue Damage & Emphysema ECM->Tissue_Damage MMPs->ECM Degradation

Caption: Role of neutrophil elastase in COPD pathogenesis.

References

Z-AA-R110-Peg: A Technical Guide to Substrate Specificity and Enzyme Kinetics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the fluorogenic substrate Z-AA-R110-Peg, focusing on its substrate specificity, enzyme kinetics, and practical applications in protease activity assays.

Introduction to this compound

This compound is a fluorogenic substrate primarily used for the detection and quantification of elastase activity. Structurally, it consists of a dipeptide, L-alanyl-L-alanine (AA), linked to a rhodamine 110 (R110) fluorophore via a polyethylene glycol (PEG) spacer. The N-terminus of the dipeptide is protected by a benzyloxycarbonyl (Z) group. The substrate is designed to be initially non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the rhodamine 110 moiety, the highly fluorescent R110 is released, providing a direct measure of enzyme activity.

Rhodamine 110-based substrates are known for their high sensitivity, often surpassing that of coumarin-based counterparts like AMC.[1] The spectral properties of the liberated rhodamine 110, with excitation and emission maxima around 497 nm and 520 nm respectively, are compatible with standard fluorescence instrumentation.[2][3]

Substrate Specificity

The primary target for this compound is elastase, a serine protease. Specifically, the alanyl-alanine sequence is recognized and cleaved by neutrophil elastase. While this compound is designed for elastase, it is important to note that proteases can exhibit a degree of promiscuity. Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to confirm that the observed fluorescence is solely due to the activity of the target elastase.

Enzyme Kinetics of Rhodamine 110-Based Substrates

A critical consideration when using rhodamine 110-based substrates is the mechanism of fluorescence generation. Most rhodamine 110 substrates are bis-amides, meaning two peptide chains are attached to the fluorophore. Enzymatic cleavage is a two-step process:

  • Step 1: Cleavage of the first peptide chain results in a mono-amide intermediate, which is fluorescent.

  • Step 2: Cleavage of the second peptide chain releases the free rhodamine 110, which exhibits even stronger fluorescence.

This two-step process can complicate the interpretation of kinetic data. However, if the assay is conducted under conditions where less than 15% of the substrate is hydrolyzed, the fluorescence increase is primarily due to the formation of the mono-amide derivative, simplifying the kinetic analysis.

The inclusion of a PEG linker in the this compound substrate may influence its kinetic properties. PEGylation can affect the solubility, stability, and interaction of the substrate with the enzyme. Studies on other PEGylated molecules have shown that the linker can impact metabolism and pharmacokinetics, potentially leading to faster excretion of metabolites.[4][5] The presence of a PEG linker can also alter the Michaelis-Menten constants (Km and kcat) of an enzyme-substrate interaction by inducing conformational changes in the enzyme.[6]

Quantitative Data

Table 1: Steady-state kinetic parameters for the hydrolysis of various fluorogenic substrates by human neutrophil elastase.

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
MeOSuc-AAPV-AMC180 ± 202.5 ± 0.11.4 x 10⁴
MeOSuc-AAPA-AMC500 ± 500.8 ± 0.11.6 x 10³
Abz-APEEIMRRQ-EDDnp-->500-fold greater for HNE than Pr3

Data is illustrative and sourced from studies on similar, but not identical, substrates. The values should be used as a general guide. It is highly recommended that researchers determine the kinetic parameters for their specific experimental conditions.

Experimental Protocols

The following is a generalized protocol for a neutrophil elastase activity assay using a rhodamine 110-based substrate. This should be optimized for specific experimental needs.

Materials:
  • This compound substrate

  • Human Neutrophil Elastase (HNE), purified

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Igepal 630)[7]

  • Inhibitor (optional, for specificity control, e.g., a specific neutrophil elastase inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm

Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Prepare a stock solution of Human Neutrophil Elastase in assay buffer. Determine the active enzyme concentration by titration.

    • Prepare serial dilutions of the elastase standard in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 50 µL of the elastase standard dilutions or the experimental samples.

    • For background control, use 50 µL of assay buffer without the enzyme.

    • To initiate the reaction, add 50 µL of the this compound substrate solution to all wells. The final substrate concentration should be optimized and ideally be below the Km for linear kinetics.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence from all readings.

    • Plot the reaction rate (V) against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for an enzyme kinetics assay.

Enzymatic_Cleavage cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products This compound Z-Ala-Ala-R110-Peg (Non-fluorescent) R110 Rhodamine 110 (Highly Fluorescent) This compound->R110 Elastase Cleavage Z-AA Z-Ala-Ala This compound->Z-AA Elastase Cleavage Elastase Elastase Elastase->this compound

Caption: Enzymatic cleavage of this compound by elastase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: - this compound Stock - Elastase Stock - Assay Buffer B Add Elastase/Sample to 96-well Plate A->B C Add this compound to Initiate Reaction B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex: 485nm, Em: 525nm) D->E F Calculate Reaction Rate E->F G Determine Kinetic Parameters (Km, Vmax) F->G

Caption: General workflow for an elastase kinetics assay.

References

The Application of Z-AA-R110-Peg in Cellular Inflammation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the dysregulation of proteolytic enzymes is a key driver of inflammatory processes. Among these, neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a pivotal role in the inflammatory cascade. While Z-AA-R110-Peg is primarily known as a fluorogenic substrate for elastase, its application can be extended to the study of cellular inflammation by enabling the sensitive quantification of elastase activity. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for utilizing this compound and similar substrates in cellular inflammation research.

Neutrophil elastase contributes to inflammation through various mechanisms, including the degradation of extracellular matrix proteins, processing of cytokines and chemokines, and involvement in the formation of neutrophil extracellular traps (NETs).[1][2][3] Consequently, the measurement of elastase activity serves as a valuable biomarker for inflammatory conditions and a target for therapeutic intervention.

Core Principles of this compound as a Fluorogenic Substrate

This compound is a substrate designed for the detection of elastase activity. Its mechanism relies on the enzymatic cleavage of the substrate by elastase, which liberates the highly fluorescent rhodamine 110 (R110) molecule. The resulting fluorescence intensity is directly proportional to the elastase activity in the sample.

The "Peg" (polyethylene glycol) moiety in the molecule is intended to enhance its solubility and potentially reduce non-specific binding within cellular assay systems, although specific data on the effects of PEGylation on this particular substrate's performance in cellular inflammation studies is limited.[4][5]

Data Presentation: Kinetic Parameters of Fluorogenic Elastase Substrates

SubstrateTarget EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
MeOSuc-Ala-Ala-Pro-Val-AMCHuman Neutrophil Elastase~2001470,000[1]
(Z-Ala-Ala)₂-R110Human Neutrophil ElastaseN/AN/AN/A[6]
MeOSuc-Ala-Ala-Pro-Val-pNAHuman Neutrophil Elastase~11002321,000[1]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is a measure of the enzyme's catalytic efficiency. N/A indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides a detailed, adaptable protocol for measuring neutrophil elastase activity in cell culture supernatants using a fluorogenic substrate like this compound.

I. In Vitro Measurement of Elastase Activity in Cell Supernatants

Objective: To quantify the activity of neutrophil elastase released from activated neutrophils in culture.

Materials:

  • This compound or a similar rhodamine-based elastase substrate

  • Human Neutrophil Elastase (for standard curve)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for Rhodamine 110 (Ex/Em ≈ 496/520 nm)

  • Primary human neutrophils or a neutrophil-like cell line (e.g., HL-60)

  • Cell culture medium

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), N-Formylmethionyl-leucyl-phenylalanine (fMLP))

Procedure:

  • Cell Seeding and Stimulation:

    • Seed primary neutrophils or neutrophil-like cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Incubate the cells under standard cell culture conditions (37°C, 5% CO₂).

    • To induce elastase release, treat the cells with a stimulating agent (e.g., 100 nM PMA or 1 µM fMLP) for a predetermined time course (e.g., 30 minutes to 4 hours). Include an unstimulated control.

  • Preparation of Standard Curve:

    • Prepare a stock solution of human neutrophil elastase in Assay Buffer.

    • Perform serial dilutions of the elastase stock solution in Assay Buffer to generate a standard curve (e.g., ranging from 0 to 100 ng/mL).

  • Sample Collection:

    • After the stimulation period, centrifuge the cell plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant from each well.

  • Enzymatic Reaction:

    • In a new 96-well black, clear-bottom plate, add 50 µL of each supernatant sample and 50 µL of each elastase standard.

    • Prepare the fluorogenic substrate solution by diluting this compound in Assay Buffer to the desired final concentration (typically in the low micromolar range).

    • Initiate the reaction by adding 50 µL of the substrate solution to each well containing the sample or standard.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set for Rhodamine 110 (e.g., Ex/Em = 496/520 nm).[6]

  • Data Analysis:

    • Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the V₀ of the blank (assay buffer + substrate) from all readings.

    • Plot the V₀ of the elastase standards against their corresponding concentrations to generate a standard curve.

    • Determine the elastase concentration in the unknown samples by interpolating their V₀ values from the standard curve.

Mandatory Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase is intricately involved in pro-inflammatory signaling pathways. Upon release, it can activate cell surface receptors and cleave various signaling molecules, leading to the production of inflammatory mediators.

G Neutrophil Elastase Signaling in Inflammation NE Neutrophil Elastase (NE) PAR2 Protease-Activated Receptor 2 (PAR2) NE->PAR2 Activates TLR4 Toll-Like Receptor 4 (TLR4) NE->TLR4 Activates Pro_IL1b Pro-IL-1β NE->Pro_IL1b Cleaves Pro_TNFa Pro-TNF-α NE->Pro_TNFa Cleaves IKK IKK Complex PAR2->IKK TLR4->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, IL-8) NFkB->Cytokines Induces Transcription IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation TNFa Active TNF-α Pro_TNFa->TNFa TNFa->Inflammation Cytokines->Inflammation G Workflow for Elastase Activity Assay start Start seed_cells Seed Neutrophils in 96-well plate start->seed_cells stimulate Stimulate Cells (e.g., PMA, fMLP) seed_cells->stimulate incubate Incubate at 37°C stimulate->incubate centrifuge Centrifuge Plate (400 x g, 5 min) incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant reaction_setup Set up Reaction in new 96-well plate (Samples + Standards) collect_supernatant->reaction_setup prepare_standards Prepare Elastase Standard Curve prepare_standards->reaction_setup prepare_reagents Prepare Substrate (this compound) add_substrate Add Substrate to initiate reaction prepare_reagents->add_substrate reaction_setup->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence (Ex/Em = 496/520 nm) add_substrate->measure_fluorescence analyze_data Data Analysis: Calculate V₀ and interpolate from standard curve measure_fluorescence->analyze_data end End analyze_data->end

References

The Design, Synthesis, and Application of Fluorogenic Peptide Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of fluorogenic peptide substrates. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of proteases and the discovery of their inhibitors. This guide details the underlying principles of fluorogenic peptide substrate design, provides step-by-step experimental protocols for their synthesis and use, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction to Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are powerful tools for the continuous and sensitive measurement of protease activity. These synthetic peptides are engineered to contain a specific amino acid sequence that is recognized and cleaved by a target protease. This cleavage event leads to a detectable change in fluorescence, providing a real-time readout of enzymatic activity. The two primary designs for these substrates are based on Fluorescence Resonance Energy Transfer (FRET) and environmentally sensitive fluorophores.

FRET-Based Substrates: The most common design involves FRET, where a fluorescent donor (fluorophore) and a quencher molecule are positioned on opposite sides of the protease cleavage site within the peptide.[1][2] In the intact substrate, the close proximity of the donor and quencher allows for the non-radiative transfer of energy from the excited donor to the quencher, resulting in minimal fluorescence emission.[2] Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence.[1]

Substrates with Fluorogenic Leaving Groups: Another design utilizes a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC), attached to the C-terminus of the peptide.[3] The fluorescence of the AMC group is quenched when it is part of the peptide. Proteolytic cleavage releases the free AMC, which is highly fluorescent.[3]

The high sensitivity and real-time nature of fluorogenic assays make them ideal for a wide range of applications, including enzyme kinetics, high-throughput screening (HTS) for inhibitor discovery, and cellular imaging of protease activity.[4][5]

Principles of Fluorogenic Peptide Substrate Design

The successful design of a fluorogenic peptide substrate hinges on several key considerations:

  • Protease Specificity: The peptide sequence must be selectively recognized and cleaved by the target protease. This is often achieved by incorporating known cleavage site sequences for the protease of interest.

  • Fluorophore and Quencher Selection: The chosen FRET pair must have sufficient spectral overlap between the donor's emission spectrum and the acceptor's (quencher's) absorption spectrum for efficient energy transfer.[6] The selection should also consider the desired excitation and emission wavelengths for the specific application and instrumentation available.

  • Peptide Length and Solubility: The distance between the fluorophore and quencher is critical for efficient FRET and is typically in the range of 10-100 Å.[1][2] The overall peptide composition should also be designed to ensure adequate solubility in aqueous assay buffers.[6]

Below is a diagram illustrating the general workflow for designing and validating a fluorogenic peptide substrate.

Substrate_Design_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_validation Validation Phase start Identify Target Protease select_seq Select Peptide Sequence (Cleavage Site) start->select_seq select_fret Choose FRET Pair (Fluorophore & Quencher) select_seq->select_fret design_peptide Design Final Peptide (Sequence, Modifications) select_fret->design_peptide synthesis Solid-Phase Peptide Synthesis design_peptide->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization enzyme_assay Enzyme Kinetics Assay (Km, kcat) characterization->enzyme_assay specificity Specificity Testing (Off-target proteases) enzyme_assay->specificity application Application in Assay (e.g., HTS) specificity->application

Caption: A logical workflow for the design, synthesis, and validation of fluorogenic peptide substrates.

Quantitative Data for Common Fluorogenic Peptide Substrates

The selection of an appropriate fluorogenic substrate is critical for the success of any protease activity assay. The following tables summarize key quantitative data for commonly used FRET pairs and specific fluorogenic peptide substrates for caspases and matrix metalloproteinases (MMPs).

Spectral Properties of Common FRET Pairs

This table provides the excitation (Ex) and emission (Em) wavelengths for frequently used fluorophore-quencher pairs in the design of fluorogenic peptide substrates.[7][8][9]

Fluorophore (Donor)Quencher (Acceptor)Ex (nm)Em (nm)
TrpDnp280360
McaDnp325392
EDANSDABCYL340490
5-FAMDABCYL485530
5-FAMQXL® 520494521
Cy3Cy5Q550570
Abz3-Nitrotyrosine320420
Eu(III) ChelateQSY-7340613
Kinetic Constants for Caspase Fluorogenic Substrates

This table presents kinetic data for various fluorogenic peptide substrates used to assay the activity of different caspases.[10][11][12][13]

Caspase TargetPeptide SequenceFluorophore/QuencherKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-1Ac-YVAD-AFCAFC---
Caspase-3Ac-DEVD-AFCAFC9.7--
Caspase-3Substrate 2 (with Tb group)AFC10.20.0414020
Caspase-6Ac-VEID-AFCAFC15.60.003192
Caspase-7Ac-DEVD-AFCAFC11--
Caspase-8Ac-IETD-AFCAFC---
Caspase-3Asp-Gly-Val-AspMR/Fluorophore1.81.3722,222
Caspase-3Asp-Ala-Pro-AspMR/Fluorophore0.41.53,750,000
Caspase-3Asp-Leu-Pro-AspMR/Fluorophore0.21.36,500,000
Caspase-3Asp-Val-Pro-AspMR/Fluorophore0.43.28,000,000
Caspase-7Asp-Gly-Val-AspMR/Fluorophore1.50.2133,333
Caspase-7Asp-Ala-Pro-AspMR/Fluorophore3.21.5468,750
Caspase-7Asp-Leu-Pro-AspMR/Fluorophore1.40.5357,143
Caspase-7Asp-Val-Pro-AspMR/Fluorophore1.20.5416,667

AFC: 7-amino-4-trifluoromethylcoumarin; MR: Magic Red. Note that kcat values from different sources may be reported in min⁻¹ and have been converted to s⁻¹ for consistency where possible.

Kinetic Constants for MMP Fluorogenic Substrates

This table provides kinetic data for various fluorogenic peptide substrates targeting different matrix metalloproteinases.[8][14][15]

MMP TargetPeptide SequenceFluorophore/QuencherKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
MMP-1Dnp-Pro-Leu-Ala-Leu-Trp-Ala-ArgTrp/Dnp--2,300
MMP-3Dnp-Pro-Leu-Ala-Leu-Trp-Ala-ArgTrp/Dnp--19,000
MMP-1Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂Mca/Dnp--990
MMP-2Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂Mca/Dnp--54,000
MMP-3Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂Mca/Dnp--59,400
MMP-9Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂Mca/Dnp--55,300
MMP-3Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂Mca/Dnp--218,000
MMP-9Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂Mca/Dnp--10,100
MMP-1Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂5-FAM/Dabcyl--28,000
MMP-2Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂5-FAM/Dabcyl--29,000
MMP-3Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂5-FAM/Dabcyl--52
MMP-8Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂5-FAM/Dabcyl--NA
MMP-9Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂5-FAM/Dabcyl--850,000
MMP-13Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂5-FAM/Dabcyl--2,100,000
MMP-14Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂5-FAM/Dabcyl--1,900

Mca: (7-methoxycoumarin-4-yl)acetyl; Dnp: 2,4-dinitrophenyl; Nva: norvaline; PCha: β-cyclohexylalanine; C(Me)HA: (N-methyl)-β-homoalanine; 5-FAM: 5-carboxyfluorescein. NA: Not Attempted.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and use of fluorogenic peptide substrates.

Solid-Phase Peptide Synthesis (SPPS) of a Fluorogenic Peptide

This protocol outlines the manual synthesis of a generic FRET-based peptide with a C-terminal fluorophore (e.g., EDANS) and an N-terminal quencher (e.g., DABCYL) using Fmoc chemistry.[16][17][18][19]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • EDANS-preloaded resin (or EDANS to be coupled in solution post-synthesis)

  • DABCYL-succinimidyl ester

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) in DMF.

    • Add DIC (3 eq.) and Oxyma Pure (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Quencher Labeling:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Dissolve DABCYL-succinimidyl ester (2 eq.) and diisopropylethylamine (DIEA) (4 eq.) in DMF.

    • Add the DABCYL solution to the resin and shake overnight in the dark.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • C-terminal Fluorophore Labeling (if not using pre-loaded resin): If a C-terminal fluorophore like EDANS is to be attached, it is often incorporated as the first building block on the resin.[20]

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

HPLC Purification of the Fluorogenic Peptide

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[21][22][23][24]

Materials:

  • Crude fluorogenic peptide

  • HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary for solubility. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 30 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at a wavelength suitable for detecting the peptide backbone (e.g., 220 nm) and the fluorophore/quencher.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified peptide as a powder.

Enzyme Kinetics Assay

This protocol describes a typical enzyme kinetics experiment to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a protease using a fluorogenic substrate.[4][25][26][27][28]

Materials:

  • Purified protease of known concentration

  • Purified fluorogenic peptide substrate

  • Assay buffer (optimized for the specific protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a Substrate Dilution Series: Prepare a series of dilutions of the fluorogenic substrate in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km.

  • Prepare Enzyme Solution: Dilute the protease to the desired final concentration in the assay buffer. Keep the enzyme on ice.

  • Set up the Assay Plate:

    • Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate (e.g., in triplicate).

    • Include control wells with substrate but no enzyme to measure background fluorescence.

  • Initiate the Reaction:

    • Add a fixed volume of the diluted enzyme solution to the substrate-containing wells to start the reaction.

    • Mix the contents of the wells thoroughly but gently.

  • Measure Fluorescence:

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. Collect data at regular intervals (e.g., every 30 seconds) for a set period.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to molar concentration of the product using a standard curve of the free fluorophore.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.

    • Calculate kcat using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

Signaling Pathways and Applications

Fluorogenic peptide substrates are invaluable for dissecting the roles of proteases in complex biological signaling pathways.

Caspase Activation Cascade in Apoptosis

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases. The activation of caspases occurs in a hierarchical cascade, with initiator caspases (e.g., caspase-8 and -9) activating executioner caspases (e.g., caspase-3, -6, and -7).[5][29][30][31] Fluorogenic substrates with specific peptide sequences can be used to monitor the activity of individual caspases in this pathway.

Caspase_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 auto-activates procaspase3 Procaspase-3 caspase8->procaspase3 sub8 Ac-IETD-AFC caspase8->sub8 dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 binds procaspase9 Procaspase-9 apaf1->procaspase9 recruits caspase9 Caspase-9 procaspase9->caspase9 activates caspase9->procaspase3 caspase3 Caspase-3 procaspase7 Procaspase-7 caspase3->procaspase7 procaspase6 Procaspase-6 caspase3->procaspase6 substrates Cellular Substrates (PARP, lamins, etc.) caspase3->substrates sub3 Ac-DEVD-AFC caspase3->sub3 caspase7 Caspase-7 caspase7->substrates sub7 Ac-DEVD-AFC caspase7->sub7 caspase6 Caspase-6 caspase6->substrates sub6 Ac-VEID-AFC caspase6->sub6 apoptosis Apoptosis substrates->apoptosis

Caption: The caspase activation cascade in apoptosis, highlighting specific fluorogenic substrates for key caspases.

Matrix Metalloproteinase (MMP) Activation and Activity

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[32][3][33] Their activity is tightly regulated and is implicated in various physiological processes, such as wound healing and tissue remodeling, as well as in diseases like cancer and arthritis.[34][35] Fluorogenic substrates are widely used to study MMP activity and to screen for MMP inhibitors.

Caption: A simplified diagram of MMP activation and its role in ECM degradation, with the application of a fluorogenic substrate.

High-Throughput Screening (HTS) of Protease Inhibitors

Fluorogenic peptide substrates are ideally suited for HTS campaigns to identify novel protease inhibitors. The robust and sensitive nature of the fluorescence-based readout allows for the rapid screening of large compound libraries.

HTS_Workflow start Start HTS Campaign plate_prep Prepare 384-well plates with test compounds start->plate_prep add_enzyme Add target protease to each well plate_prep->add_enzyme pre_incubate Pre-incubate enzyme and compound add_enzyme->pre_incubate add_substrate Add fluorogenic peptide substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetics in a plate reader add_substrate->measure_fluorescence data_analysis Analyze data to identify potential inhibitors (hits) measure_fluorescence->data_analysis hit_validation Validate hits through dose-response curves (IC50) data_analysis->hit_validation end Lead Optimization hit_validation->end

Caption: A typical workflow for a high-throughput screening campaign to identify protease inhibitors using a fluorogenic substrate assay.

Conclusion

Fluorogenic peptide substrates have become indispensable tools in protease research and drug discovery. Their high sensitivity, continuous readout, and adaptability to high-throughput formats have significantly advanced our understanding of protease function and have accelerated the identification of novel therapeutic agents. This guide provides a foundational understanding of the principles, data, and protocols associated with these powerful reagents, empowering researchers to effectively design, synthesize, and utilize them in their scientific endeavors.

References

A Technical Guide: Z-AA-R110-Peg vs. FRET-Based Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prominent classes of fluorogenic substrates used in protease activity assays: the rhodamine 110-based substrate, Z-AA-R110-Peg, and Förster Resonance Energy Transfer (FRET)-based substrates. This guide will delve into their core mechanisms, present available quantitative data, and provide detailed experimental protocols to assist researchers in selecting the optimal substrate for their specific applications in basic research and drug discovery.

Introduction: The Need for Sensitive Protease Assays

Proteases play a critical role in a vast array of physiological and pathological processes, making them significant targets for drug development. The accurate and sensitive measurement of protease activity is paramount for understanding their function and for the discovery of novel inhibitors. Fluorogenic substrates have emerged as powerful tools for this purpose, offering high sensitivity and real-time monitoring of enzyme kinetics. This guide focuses on two advanced types of fluorogenic substrates: this compound, a PEGylated dipeptide substrate based on the highly fluorescent rhodamine 110 dye, and FRET-based substrates, which utilize the principle of energy transfer between two fluorophores.

Mechanism of Action

This compound: A Rhodamine 110-Based Substrate

This compound, chemically known as N-CBZ-L-alanyl-L-alanine amide of rhodamine 110 with a polyethylene glycol (PEG) linker, is a substrate primarily for elastase. Its mechanism relies on the principle of fluorescence quenching and dequenching.

  • Quenched State: In its intact form, the rhodamine 110 core is chemically modified with two L-alanine residues, which quenches its inherent fluorescence.

  • Enzymatic Cleavage: Upon encountering its target protease, such as neutrophil elastase, the enzyme cleaves the amide bonds linking the alanine residues to the rhodamine 110 core.

  • Fluorescence Emission: The release of the peptide chains results in the generation of the highly fluorescent rhodamine 110 molecule. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity.

The inclusion of a PEG linker in this compound can improve solubility and potentially reduce non-specific interactions.

FRET-Based Substrates

FRET-based substrates consist of a donor fluorophore and an acceptor fluorophore (or quencher) linked by a peptide sequence that is specifically recognized and cleaved by the target protease. The mechanism is based on the distance-dependent transfer of energy between the two fluorophores.

  • FRET State: In the intact substrate, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient FRET to occur. When the donor is excited, it non-radiatively transfers its energy to the acceptor. If the acceptor is a quencher, the fluorescence is suppressed. If the acceptor is another fluorophore, it will emit light at its characteristic longer wavelength.

  • Enzymatic Cleavage: The target protease cleaves the peptide linker, causing the donor and acceptor to diffuse apart.

  • Signal Generation: With the increase in distance, FRET is disrupted. This results in an increase in the donor's fluorescence emission and a decrease in the acceptor's emission (if it was a fluorophore). This change in the fluorescence signal is used to measure protease activity.

Quantitative Data Presentation

Direct head-to-head comparative studies of this compound and FRET-based substrates for the same protease under identical conditions are limited in the public domain. However, we can compile and compare representative quantitative data for each substrate class from various studies. It is crucial to note that direct comparison of kinetic parameters between different studies should be done with caution due to variations in experimental conditions (e.g., buffer composition, pH, temperature).

Table 1: Representative Kinetic Parameters for Rhodamine 110-Based Substrates for Serine Proteases

SubstrateProteaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
(Z-AAAA)2-Rh110Neutrophil ElastaseData not readily availableData not readily availableData not readily available[1]
(Cbz-Arg-NH)2-RhodamineTrypsin1.81.91.1 x 106[2]
(Cbz-Arg-NH)2-RhodaminePlasmin1.34.33.3 x 106[2]
(Cbz-Phe-Arg-NH)2-RhodaminePlasmin0.44.01.0 x 107[2]

Table 2: Representative Kinetic Parameters for FRET-Based Substrates for Neutrophil Elastase

SubstrateDonor/AcceptorKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Abz-APEEIMRRQ-EDDnpAbz/EDDnp2.31.56.5 x 105[3]
CFP-linker-YFP (Biosensor I)CFP/YFP0.17 ± 0.040.013 ± 0.0017.6 x 104[4]
CFP-linker-YFP (Biosensor II)CFP/YFP0.22 ± 0.040.012 ± 0.0015.5 x 104[4]
CFP-linker-YFP (Biosensor III)CFP/YFP0.20 ± 0.020.012 ± 0.0016.0 x 104[4]
CFP-linker-YFP (Biosensor IV)CFP/YFP0.21 ± 0.040.013 ± 0.0016.2 x 104[4]

Key Performance Characteristics:

  • Sensitivity: Rhodamine 110-based substrates are reported to be 50- to 300-fold more sensitive than analogous 7-amino-4-methylcoumarin (AMC)-based substrates[2]. FRET-based probes also offer high sensitivity, with the ability to detect subnanomolar concentrations of proteases[5]. The overall sensitivity of a FRET assay is dependent on the choice of the donor-acceptor pair and the quantum yields of the fluorophores.

  • Signal-to-Noise Ratio: Rhodamine 110 substrates generally exhibit a high signal-to-noise ratio due to the large increase in fluorescence upon cleavage[6]. For FRET substrates, the signal-to-noise ratio is influenced by factors such as the efficiency of quenching in the intact state and the background fluorescence of the components[7]. The use of "dark quenchers" in FRET substrates can significantly improve the signal-to-noise ratio by minimizing background fluorescence[8].

  • Kinetic Analysis: Asymmetric rhodamine 110 substrates, where only one peptide sequence is cleaved, offer simpler reaction kinetics compared to symmetric bis-amide substrates which undergo a two-step cleavage process[9]. FRET-based assays allow for real-time kinetic analysis by continuously monitoring the change in fluorescence.

Experimental Protocols

Neutrophil Elastase Activity Assay using this compound

This protocol is a general guideline for measuring neutrophil elastase activity using a rhodamine 110-based substrate like (Z-Ala-Ala-Ala-Ala)₂Rh110, which is structurally similar to this compound.

Materials:

  • Human Neutrophil Elastase

  • (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate (or this compound)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 500 mM NaCl and 0.05% Triton X-100)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ≈ 490/520 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute the neutrophil elastase to a stock concentration in assay buffer.

    • Dissolve the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate in DMSO to create a stock solution.

  • Set up the Assay:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of various concentrations of the neutrophil elastase to the wells.

    • Include a negative control with assay buffer instead of the enzyme.

  • Initiate the Reaction:

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer.

    • Add 40 µL of the substrate working solution to each well to initiate the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

    • Plot the reaction rate against the substrate concentration to determine Km and Vmax using the Michaelis-Menten equation.

Neutrophil Elastase Activity Assay using a FRET-Based Substrate

This protocol describes a general procedure for a neutrophil elastase assay using a FRET substrate with a donor and a quencher.

Materials:

  • Human Neutrophil Elastase

  • FRET substrate for neutrophil elastase (e.g., Abz-APEEIMRRQ-EDDnp)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 0.01% Tween-20)

  • 96-well black microplate

  • Fluorescence microplate reader (with appropriate filters for the donor fluorophore)

Procedure:

  • Prepare Reagents:

    • Reconstitute the neutrophil elastase to a stock concentration in assay buffer.

    • Dissolve the FRET substrate in DMSO to create a stock solution.

  • Set up the Assay:

    • Add 80 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of various concentrations of the neutrophil elastase to the wells.

    • Include a negative control with assay buffer instead of the enzyme.

  • Initiate the Reaction:

    • Prepare a working solution of the FRET substrate by diluting the stock solution in assay buffer.

    • Add 10 µL of the substrate working solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity of the donor fluorophore at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear increase in fluorescence over time.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters.

Mandatory Visualizations

Signaling Pathway

Caption: Neutrophil Elastase Signaling Pathway leading to CXCL8 (IL-8) expression.

Experimental Workflow

Caption: High-throughput screening workflow for protease inhibitors.

Conclusion

Both this compound and FRET-based substrates are powerful tools for the sensitive and continuous monitoring of protease activity.

  • This compound and other rhodamine 110-based substrates offer the advantage of a large fluorescence signal increase upon cleavage, leading to high sensitivity and an excellent signal-to-noise ratio. The development of asymmetric rhodamine substrates has also simplified kinetic analysis.

  • FRET-based substrates provide a versatile platform that can be tailored to a wide range of proteases by modifying the peptide linker sequence. The ratiometric nature of some FRET assays can help to correct for variations in substrate concentration and instrument settings.

The choice between these two substrate classes will depend on the specific requirements of the assay, including the target protease, the desired level of sensitivity, and the experimental setup. For high-throughput screening applications, the robust signal and simpler kinetics of asymmetric rhodamine 110 substrates may be advantageous. For applications requiring high specificity and the ability to easily design new substrates, the modular nature of FRET-based probes is a significant benefit. Ultimately, empirical validation is recommended to determine the optimal substrate for any given research or drug discovery program.

References

Methodological & Application

Application Notes and Protocols for In Vitro Elastase Assay using Z-AA-R110-Peg

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the in vitro measurement of elastase activity using the fluorogenic substrate Z-AA-R110-Peg (N-CBZ-L-alanyl-L-alanine-Arginine-Rhodamine 110-PEG). This assay is intended for researchers, scientists, and drug development professionals investigating elastase activity and screening for potential inhibitors.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release elastase, which plays a crucial role in the degradation of extracellular matrix proteins and bacterial components. While essential for the immune response, unregulated elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the quantification of elastase activity and the identification of its inhibitors are critical areas of research.

The this compound assay provides a sensitive and continuous method to measure elastase activity. The substrate consists of a peptide sequence recognized by elastase, linked to a polyethylene glycol (PEG) spacer and the fluorophore Rhodamine 110 (R110). In its native state, the substrate is non-fluorescent. Upon cleavage by elastase, the free R110 is released, producing a bright green fluorescence that can be quantified.

Principle of the Assay

The this compound substrate is specifically cleaved by elastase at the peptide sequence. This enzymatic reaction liberates the Rhodamine 110 fluorophore, which exhibits a strong fluorescence emission at approximately 520 nm when excited at around 496 nm. The rate of fluorescence increase is directly proportional to the elastase activity.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
This compoundBiotium10151-20°C, protect from light
Human Neutrophil Elastase (HNE)Any reputable supplier--20°C or -80°C
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)--4°C
Dimethyl Sulfoxide (DMSO), anhydrous--Room Temperature
96-well black, flat-bottom microplate--Room Temperature
Fluorescence microplate reader---
Elastase Inhibitor (optional, for control)e.g., Sivelestat, SPCK-As per supplier

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 0.1 M HEPES buffer containing 0.5 M NaCl, with the pH adjusted to 7.5. Filter sterilize and store at 4°C.

  • This compound Substrate Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. For example, to prepare a 1 mM stock solution, dissolve 0.825 mg of this compound (MW: 824.87 g/mol ) in 1 mL of DMSO.[2] Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C, protected from light.

  • Human Neutrophil Elastase (HNE) Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution of HNE: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but typically ranges from 10-100 ng/mL.

  • Working Solution of Substrate: Dilute the this compound stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined, but a starting point of 10-50 µM can be used. Note that the final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • (Optional) Inhibitor Stock and Working Solutions: Prepare a stock solution of the elastase inhibitor in DMSO. Further dilute the stock solution in assay buffer to the desired concentrations for inhibitor screening.

In Vitro Elastase Activity Assay
  • Prepare the Microplate: Add the following reagents to the wells of a 96-well black microplate:

    • Blank (No Enzyme): 50 µL of assay buffer and 50 µL of the substrate working solution.

    • Positive Control (Enzyme): 50 µL of the HNE working solution and 50 µL of the substrate working solution.

    • Inhibitor Wells (Optional): 50 µL of the HNE working solution, the desired volume of inhibitor working solution, and bring the final volume to 100 µL with the substrate working solution.

  • Initiate the Reaction: The reaction is initiated by the addition of the substrate working solution.

  • Incubation and Measurement: Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 15-30 minutes.

    • Excitation Wavelength: 485-496 nm

    • Emission Wavelength: 520-530 nm

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the fluorescence of the positive control and inhibitor wells.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

    • For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [(V₀ of Positive Control - V₀ of Inhibitor Well) / V₀ of Positive Control] x 100

Quantitative Data Summary

ParameterValueSource
Substrate NameThis compoundBiotium[2]
Molecular Weight824.87 g/mol Biotium[2]
Excitation Maximum (R110)~496 nmBiotium[2]
Emission Maximum (R110)~520 nmBiotium[2]
SolubilityDMSOBiotium[2]
Recommended Storage-20°C, protected from lightBiotium[2]
Km for porcine pancreatic elastase (similar substrate)~800 nMOncoImmunin, Inc.[3]
Km for human leukocyte elastase (different substrate)140 µMSigma-Aldrich[4]

Note: The Km value for this compound with human neutrophil elastase should be determined experimentally for precise kinetic studies.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_working Working Solution Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_buffer Prepare Assay Buffer work_substrate Dilute Substrate in Assay Buffer prep_buffer->work_substrate work_enzyme Dilute Enzyme in Assay Buffer prep_buffer->work_enzyme work_inhibitor Dilute Inhibitor in Assay Buffer (Optional) prep_buffer->work_inhibitor prep_substrate Prepare Substrate Stock (in DMSO) prep_substrate->work_substrate prep_enzyme Prepare Enzyme Stock prep_enzyme->work_enzyme prep_inhibitor Prepare Inhibitor Stock (Optional) prep_inhibitor->work_inhibitor initiate Initiate Reaction with Substrate work_substrate->initiate add_reagents Add Reagents to 96-well Plate (Buffer, Enzyme, Inhibitor) work_enzyme->add_reagents work_inhibitor->add_reagents add_reagents->initiate read_plate Kinetic Read in Fluorescence Plate Reader (Ex/Em: 496/520 nm) initiate->read_plate analyze Data Analysis (Calculate Rate & % Inhibition) read_plate->analyze

Caption: Experimental workflow for the in vitro elastase assay.

Neutrophil Elastase Signaling Pathway in Inflammation

G cluster_neutrophil Neutrophil cluster_ecm Extracellular Matrix (ECM) cluster_pathogen Pathogen stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) activation Neutrophil Activation stimuli->activation degranulation Azurophil Granule Degranulation activation->degranulation elastase_release Neutrophil Elastase Release degranulation->elastase_release ecm_proteins Elastin, Collagen, Fibronectin elastase_release->ecm_proteins cleaves pathogen Bacteria / Fungi elastase_release->pathogen degrades degradation ECM Degradation ecm_proteins->degradation tissue_injury Tissue Injury & Inflammation degradation->tissue_injury pathogen_degradation Pathogen Degradation pathogen->pathogen_degradation

Caption: Role of neutrophil elastase in inflammation and host defense.

References

Developing a Cell-Based Assay for Elastase Activity using Z-AA-R110-Peg

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase, a serine protease primarily released by neutrophils during inflammation, plays a crucial role in host defense by degrading proteins of invading pathogens. However, its dysregulation is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, neutrophil elastase has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs. The fluorogenic substrate Z-AA-R110-Peg (Rhodamine 110-PEG, N-CBZ-L-alanyl-L-alanine amide) offers a sensitive and specific tool for the measurement of elastase activity in cell-based assays, facilitating high-throughput screening of potential inhibitors.

This document provides detailed application notes and protocols for the development and implementation of a cell-based assay to measure neutrophil elastase activity using this compound.

Principle of the Assay

The this compound substrate is a non-fluorescent molecule that becomes intensely fluorescent upon enzymatic cleavage by elastase. The substrate consists of a Rhodamine 110 (R110) fluorophore quenched by two N-CBZ-L-alanyl-L-alanine peptide chains linked via a polyethylene glycol (PEG) spacer. In the presence of elastase, the peptide chains are cleaved, releasing the highly fluorescent R110. The resulting fluorescence intensity is directly proportional to the elastase activity and can be measured using a fluorescence plate reader.[1]

Data Presentation

Quantitative Data Summary
SubstrateEnzymeKm (µM)Excitation (nm)Emission (nm)Reference
MeOSuc-Ala-Ala-Pro-Val-AMCHuman Neutrophil Elastase230380460[2]
(Z-Ala-Ala)₂-R110Human Neutrophil ElastaseNot Reported496520[3]
MeOSuc-AAPV-AFCLeukocyte Elastase130380500Not Specified

Experimental Protocols

Protocol 1: Measuring Neutrophil Elastase Release from Stimulated Cells

This protocol describes the measurement of elastase released into the cell culture supernatant from neutrophils stimulated with a known agonist, such as Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • Human neutrophils (isolated from whole blood or a suitable cell line, e.g., HL-60)

  • This compound substrate

  • PMA (Phorbol 12-myristate 13-acetate)

  • Assay Buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

  • Test compounds (potential elastase inhibitors)

Procedure:

  • Cell Seeding: Seed neutrophils at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in a 96-well black, clear-bottom microplate in a final volume of 100 µL of appropriate cell culture medium.[4][5]

  • Compound Treatment (Optional): If screening for inhibitors, add test compounds at desired concentrations to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control.

  • Cell Stimulation: Add PMA to a final concentration of 100 nM to stimulate elastase release.[4] Include an unstimulated control (vehicle only).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-4 hours. The optimal incubation time should be determined empirically.

  • Prepare Substrate Solution: Prepare a 2X working solution of this compound in Assay Buffer. The optimal concentration should be determined but is typically in the low micromolar range.

  • Assay Initiation: After the stimulation period, carefully transfer 50 µL of the cell-free supernatant from each well to a new black 96-well plate.

  • Add Substrate: Add 50 µL of the 2X this compound solution to each well containing the supernatant.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes at 37°C using a fluorescence plate reader with excitation at approximately 496 nm and emission at approximately 520 nm.[3][6] Alternatively, an endpoint reading can be taken after a 30-60 minute incubation.

Protocol 2: In-Cell Elastase Activity Assay (Live-Cell Imaging)

This protocol allows for the measurement of intracellular and pericellular elastase activity in living cells.

Materials:

  • Adherent cells (e.g., neutrophils adhered to fibronectin-coated plates)

  • This compound substrate

  • Live-cell imaging medium

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

  • Test compounds (potential elastase inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere.

  • Compound Treatment (Optional): Treat cells with test compounds as described in Protocol 1.

  • Substrate Loading: Wash the cells once with pre-warmed live-cell imaging medium. Add the this compound substrate diluted in imaging medium to the cells. The optimal concentration should be determined to minimize background fluorescence.

  • Live-Cell Imaging: Immediately begin acquiring images using a fluorescence microscope equipped with appropriate filters for Rhodamine 110. Time-lapse imaging can be performed to monitor the increase in fluorescence over time.

  • Data Analysis: Quantify the fluorescence intensity per cell or per field of view over time using image analysis software.

Mandatory Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase is a key mediator in the inflammatory cascade. Upon stimulation by inflammatory signals, neutrophils release elastase, which can degrade extracellular matrix components and activate pro-inflammatory cytokines, perpetuating the inflammatory response. This pathway represents a critical target for anti-inflammatory drug development.[7][8]

G cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Elastase-Mediated Effects cluster_3 Drug Development Target Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil activate Cytokines (e.g., TNF-α, IL-8) Cytokines (e.g., TNF-α, IL-8) Cytokines (e.g., TNF-α, IL-8)->Neutrophil activate Degranulation Degranulation Neutrophil->Degranulation undergoes Neutrophil Elastase (NE) Neutrophil Elastase (NE) Degranulation->Neutrophil Elastase (NE) releases ECM Degradation ECM Degradation Neutrophil Elastase (NE)->ECM Degradation causes Cytokine Activation Cytokine Activation Neutrophil Elastase (NE)->Cytokine Activation causes Tissue Damage Tissue Damage ECM Degradation->Tissue Damage Cytokine Activation->Tissue Damage contributes to NE Inhibitors NE Inhibitors NE Inhibitors->Neutrophil Elastase (NE) inhibit

Caption: Neutrophil elastase signaling in inflammation.

Experimental Workflow for Cell-Based Elastase Assay

The following diagram illustrates the general workflow for performing a cell-based assay to measure neutrophil elastase activity using the this compound substrate.

G Start Start Seed_Cells Seed Neutrophils in 96-well Plate Start->Seed_Cells Treat_Compounds Treat with Test Compounds Seed_Cells->Treat_Compounds Stimulate_Cells Stimulate with PMA Treat_Compounds->Stimulate_Cells Incubate Incubate at 37°C Stimulate_Cells->Incubate Transfer_Supernatant Transfer Supernatant to New Plate Incubate->Transfer_Supernatant Add_Substrate Add this compound Substrate Transfer_Supernatant->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 496 nm, Em: 520 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for supernatant-based elastase assay.

Logical Relationship of the Assay Principle

This diagram outlines the core principle of the fluorogenic assay, from the non-fluorescent substrate to the detectable signal.

G cluster_0 Assay Components cluster_1 Reaction cluster_2 Assay Output Substrate This compound Non-fluorescent Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Neutrophil Elastase Enzyme->Cleavage Product Rhodamine 110 Highly Fluorescent Cleavage->Product Signal Fluorescent Signal (Proportional to Elastase Activity) Product->Signal

Caption: Principle of the fluorogenic elastase assay.

References

Application Notes and Protocols for Live-Cell Imaging of Elastase using Z-AA-R110-Peg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Z-AA-R110-Peg, a fluorogenic substrate, for the real-time imaging of elastase activity in live cells. This document includes the mechanism of action, protocols for cell preparation and imaging, and data interpretation.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary function is to degrade a wide range of extracellular matrix proteins as part of the innate immune response.[2] However, excessive or unregulated elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the direct visualization and quantification of elastase activity in living cells is a critical tool for understanding disease pathogenesis and for the development of novel therapeutic inhibitors.

This compound is a highly sensitive and specific substrate for elastase. The probe consists of a rhodamine 110 (R110) fluorophore conjugated to a dipeptide (Ala-Ala) and a polyethylene glycol (PEG) moiety. In its native state, the molecule is non-fluorescent. Upon cleavage by elastase, the fluorescent R110 is released, leading to a significant increase in fluorescence intensity that can be monitored using fluorescence microscopy. The PEG modification enhances the substrate's solubility and reduces non-specific binding within the cellular environment.

Mechanism of Action

The fundamental principle behind this compound is a "turn-on" fluorescent response triggered by enzymatic activity. The non-fluorescent bisamide derivative of rhodamine 110 is processed by elastase in a two-step cleavage, first yielding the fluorescent monoamide and then the highly fluorescent rhodamine 110.[3] This allows for the sensitive detection of elastase activity in real-time.

This compound (Non-fluorescent) This compound (Non-fluorescent) Monoamide-R110 (Fluorescent) Monoamide-R110 (Fluorescent) This compound (Non-fluorescent)->Monoamide-R110 (Fluorescent) Elastase Rhodamine 110 (Highly Fluorescent) Rhodamine 110 (Highly Fluorescent) Monoamide-R110 (Fluorescent)->Rhodamine 110 (Highly Fluorescent) Elastase

Caption: Mechanism of this compound activation by elastase.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Cells of interest (e.g., human neutrophils, HL-60, or U937 cells)

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation (positive control)

  • Specific elastase inhibitor (e.g., Sivelestat or ONO-6818) for inhibition (negative control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of rhodamine 110-based elastase substrates in live-cell imaging. These values are based on protocols for structurally similar substrates and should be optimized for your specific experimental conditions.

ParameterRecommended ValueNotes
Excitation Wavelength 485 - 498 nmOptimal for rhodamine 110.[3]
Emission Wavelength 515 - 525 nmPeak fluorescence of cleaved rhodamine 110.[4][5]
This compound Stock Solution 1-10 mM in DMSOStore at -20°C, protected from light.
Working Concentration 1-10 µMTitrate for optimal signal-to-noise ratio.
Incubation Time 30-60 minutesVaries with cell type and activation state.
PMA (Positive Control) 10-100 nMStimulates elastase release from neutrophils.[1]
Elastase Inhibitor (Negative Control) 10-100 µMPre-incubate cells for 30-60 minutes.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • PMA Stock Solution (1 mM): Prepare a 1 mM stock solution of PMA in DMSO. Aliquot and store at -20°C.

  • Elastase Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of a specific elastase inhibitor (e.g., Sivelestat) in DMSO or an appropriate solvent.

Cell Preparation and Staining

This protocol is optimized for suspension cells like neutrophils or HL-60 cells. For adherent cells, the protocol may need to be adapted.

cluster_0 Cell Preparation cluster_1 Staining and Treatment cluster_2 Imaging A Isolate or culture cells B Wash with PBS A->B C Resuspend in imaging medium B->C D Add this compound (1-10 µM) C->D E Incubate for 30-60 min at 37°C D->E F Add agonist (PMA) or inhibitor E->F G Acquire images using fluorescence microscope F->G H Analyze fluorescence intensity G->H

Caption: Experimental workflow for live-cell imaging of elastase.

  • Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate) at a density of 1-5 x 10^5 cells/well.[1]

  • Negative Control (Inhibitor): For negative control wells, pre-incubate the cells with a specific elastase inhibitor (e.g., 10-100 µM Sivelestat) for 30-60 minutes at 37°C.

  • Loading with this compound: Add this compound to the imaging medium to a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Positive Control (Stimulation): For positive control wells, add PMA to a final concentration of 10-100 nM to stimulate elastase release.

  • Imaging: Proceed immediately to live-cell imaging.

Fluorescence Microscopy
  • Microscope Setup: Use a fluorescence microscope equipped with a filter set appropriate for rhodamine 110 (Excitation: ~488 nm, Emission: ~520 nm). A standard FITC filter set is often suitable.

  • Image Acquisition: Acquire images at desired time points to monitor the increase in fluorescence. For kinetic studies, a time-lapse imaging setup is recommended.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ or CellProfiler).

Signaling Pathway

Neutrophil elastase can trigger various downstream signaling pathways upon its release. One such pathway involves the activation of Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines like IL-8. This creates a positive feedback loop, recruiting more neutrophils to the site of inflammation.

NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF-6 IRAK->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB IL8 CXCL8 (IL-8) Production NFkB->IL8 Neutrophil Neutrophil Recruitment IL8->Neutrophil

Caption: Simplified signaling pathway initiated by neutrophil elastase.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Substrate concentration too high.Titrate this compound to a lower concentration.
Cell death and non-specific leakage.Ensure cell viability and use a gentle imaging medium.
No or Weak Signal Low elastase activity.Stimulate cells with PMA or another appropriate agonist.
Incorrect filter set.Verify the excitation and emission filters are correct for R110.
Substrate degradation.Store stock solutions properly and prepare fresh working solutions.
Phototoxicity Excessive light exposure.Reduce laser power, exposure time, and frequency of imaging.

Conclusion

This compound is a valuable tool for the real-time visualization of elastase activity in live cells. The protocols and data presented here provide a comprehensive guide for researchers to investigate the role of elastase in health and disease, and to screen for potential therapeutic inhibitors. As with any assay, optimization of the provided protocols for specific cell types and experimental conditions is recommended for achieving the best results.

References

Application Notes and Protocols: Z-AA-R110-Peg Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-AA-R110-Peg is a sensitive fluorogenic substrate designed for the detection of elastase activity. The full chemical name is typically represented as (N-CBZ-L-alanyl-L-alanine)₂-Rhodamine 110, which may include a polyethylene glycol (PEG) modification to improve solubility or other properties. The substrate itself is non-fluorescent. Upon enzymatic cleavage by elastase, it is converted first into a fluorescent monoamide and subsequently into the highly fluorescent Rhodamine 110 (R110)[1][2]. This increase in fluorescence provides a direct measure of enzymatic activity and can be monitored using a fluorescence microplate reader or fluorometer.

The spectral properties of the cleavage product, Rhodamine 110, are characterized by an excitation maximum around 496-498 nm and an emission maximum around 520-525 nm[1][3][4]. These application notes provide a detailed protocol for the preparation of stock and working solutions of this compound for use in elastase activity assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its fluorescent product.

ParameterValueSource
Substrate Name This compound ((N-CBZ-L-alanyl-L-alanine)₂-Rhodamine 110)N/A
Target Enzyme Elastase[1][3]
Molecular Formula C₄₄H₄₈N₄O₁₂N/A
Molecular Weight 824.87 g/mol N/A
Recommended Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
Stock Solution Conc. 5-10 mM in DMSO or DMF[1]
Excitation Wavelength (λex) 490-498 nm[1][3]
Emission Wavelength (λem) 520-525 nm[1][3][4]

Experimental Protocols

This section provides a step-by-step guide for the preparation of this compound solutions for use in enzymatic assays.

3.1. Materials Required

  • This compound solid substrate

  • Anhydrous, high-quality Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile pipette tips

3.2. Preparation of Stock Solution (10 mM)

The following protocol describes the preparation of a 10 mM stock solution. This stock solution can be stored for future use.

  • Equilibrate: Allow the vial containing the solid this compound substrate to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a specific amount of the substrate. For example, to prepare 100 µL of a 10 mM stock solution, you would need 0.825 mg of this compound (MW: 824.87).

  • Dissolving: Add the appropriate volume of anhydrous DMSO or DMF to the solid substrate to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the substrate is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, desiccated conditions are recommended[1].

3.3. Preparation of Working Solution

The stock solution must be diluted in an appropriate assay buffer to the final desired concentration just prior to performing the enzymatic assay[1]. A typical final concentration for such substrates is in the micromolar range. The following protocol describes a 1:100 dilution as an example.

  • Thaw Stock Solution: On the day of the experiment, thaw the 10 mM stock solution at room temperature.

  • Determine Required Volume: Calculate the volume of working solution needed for your experiment.

  • Dilution: Dilute the stock solution 100-fold in the assay buffer (e.g., 10 mM Tris, pH 7.5). For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.

  • Mixing: Gently mix the working solution. It is now ready for use in the elastase activity assay.

Diagrams

4.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the this compound working solution.

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation A Equilibrate solid this compound to Room Temperature B Add Anhydrous DMSO/DMF A->B C Vortex until Dissolved B->C D Store at -20°C C->D E Thaw Stock Solution D->E For Immediate Use F Dilute in Assay Buffer (e.g., 1:100) E->F G Mix Gently F->G H Ready for Assay G->H

Caption: Workflow for this compound solution preparation.

4.2. Signaling Pathway: Enzymatic Reaction

This diagram illustrates the mechanism of fluorescence generation upon cleavage of the this compound substrate by elastase.

G sub This compound (Non-Fluorescent) mono Monoamide Intermediate (Fluorescent) sub->mono Cleavage r110 Rhodamine 110 (Highly Fluorescent) mono->r110 Cleavage elastase1 Elastase elastase2 Elastase

Caption: Enzymatic cleavage of this compound by elastase.

References

Application Notes and Protocols: Z-DEVD-R110 Fluorogenic Assay for Measuring Caspase-3/7 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Z-DEVD-R110 assay is a sensitive and robust method for the quantitative measurement of caspase-3 and caspase-7 activity. These executioner caspases are key biomarkers of apoptosis, or programmed cell death. The assay utilizes a fluorogenic substrate, Z-DEVD-R110, which is a bisamide derivative of rhodamine 110 (R110) containing the caspase-3/7 recognition sequence, DEVD (Asp-Glu-Val-Asp). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 or -7, the highly fluorescent R110 molecule is released. The resulting fluorescence intensity is directly proportional to the caspase activity.

This application note provides a detailed protocol for utilizing the Z-DEVD-R110 assay to determine the efficacy of drug candidates as inhibitors of caspase-3/7. This is a common application in drug discovery, particularly in the fields of oncology and neurodegenerative diseases, where modulation of apoptosis is a therapeutic goal. While the specific substrate "Z-AA-R110-Peg" was referenced, the more extensively documented and commercially available substrate for caspase-3/7 is Z-DEVD-R110, which will be the focus of this protocol. The principles and procedures outlined are broadly applicable to similar R110-based protease assays.

Signaling Pathway

The activation of executioner caspases like caspase-3 and caspase-7 is a central event in the apoptotic signaling cascade. This pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of initiator caspases (e.g., caspase-8 and caspase-9). These initiator caspases then cleave and activate the executioner caspases. Active caspase-3 and -7 subsequently cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The Z-DEVD-R110 assay provides a direct measure of this terminal enzymatic activity.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 (Initiator) Caspase-8 (Initiator) Death Receptor->Caspase-8 (Initiator) Activation Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Caspase-8 (Initiator)->Caspase-3/7 (Executioner) Cleavage & Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 (Initiator) Caspase-9 (Initiator) Cytochrome c->Caspase-9 (Initiator) Activation Caspase-9 (Initiator)->Caspase-3/7 (Executioner) Cleavage & Activation Apoptosis Apoptosis Caspase-3/7 (Executioner)->Apoptosis Cleavage of Cellular Substrates

Figure 1: Simplified apoptotic signaling pathway leading to caspase-3/7 activation.

Experimental Workflow

The general workflow for assessing drug inhibitor efficacy involves inducing apoptosis in a cell-based model, treating the cells with various concentrations of the inhibitor, lysing the cells to release the caspases, and then measuring the caspase activity using the Z-DEVD-R110 substrate. The fluorescence is typically read on a microplate reader.

Cell Seeding Cell Seeding Apoptosis Induction & Inhibitor Treatment Apoptosis Induction & Inhibitor Treatment Cell Seeding->Apoptosis Induction & Inhibitor Treatment Cell Lysis Cell Lysis Apoptosis Induction & Inhibitor Treatment->Cell Lysis Assay Reaction Setup Assay Reaction Setup Cell Lysis->Assay Reaction Setup Fluorescence Measurement Fluorescence Measurement Assay Reaction Setup->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Figure 2: General experimental workflow for the Z-DEVD-R110 caspase-3/7 inhibitor assay.

Protocols

Materials and Reagents
  • Cell Line: Appropriate cell line for apoptosis induction (e.g., Jurkat, HeLa).

  • Cell Culture Medium and Supplements: As required for the chosen cell line.

  • Apoptosis-Inducing Agent: (e.g., Staurosporine, Etoposide, TRAIL).

  • Test Inhibitor Compound(s): Dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black, clear-bottom microplate: For fluorescence measurements.

  • Caspase Assay Buffer: (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

  • Cell Lysis Buffer: (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4).

  • Z-DEVD-R110 Substrate: Typically supplied as a stock solution in DMSO.

  • Caspase-3/7 Inhibitor Control: (e.g., Ac-DEVD-CHO).

  • Fluorescence Microplate Reader: With excitation/emission wavelengths of approximately 499/521 nm.

Experimental Procedure

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase at the time of the assay.

  • Allow cells to adhere and grow for 24 hours (for adherent cells).

  • Prepare serial dilutions of the test inhibitor compound and the positive control inhibitor (Ac-DEVD-CHO).

  • Treat the cells with the desired concentrations of the inhibitor compounds for a predetermined pre-incubation time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Induce apoptosis by adding the apoptosis-inducing agent (e.g., staurosporine) to all wells except the negative control wells.

  • Incubate the plate for the optimal time required to induce apoptosis (e.g., 3-6 hours).

2. Cell Lysis:

  • Centrifuge the plate (for suspension cells) and carefully remove the supernatant. For adherent cells, aspirate the medium.

  • Add 50 µL of ice-cold cell lysis buffer to each well.

  • Incubate the plate on ice for 10-15 minutes with gentle shaking.

3. Caspase-3/7 Assay:

  • Prepare the assay reaction mix by diluting the Z-DEVD-R110 substrate in the caspase assay buffer to the final desired concentration (e.g., 10 µM).

  • Add 50 µL of the assay reaction mix to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm.

Data Presentation and Analysis

The efficacy of the test inhibitor is determined by its ability to reduce the fluorescence signal generated by caspase-3/7 activity. The data is typically presented as the percentage of inhibition relative to the vehicle-treated, apoptosis-induced control. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is a standard metric for inhibitor potency.

Table 1: Example Data for a Test Inhibitor
Inhibitor Conc. (µM)Raw Fluorescence (RFU)% Inhibition
0 (Vehicle Control)85000
0.1765010
1425050
1085090
10017098
Negative Control150-
Positive Inhibitor16098.1

Calculation for % Inhibition: % Inhibition = [1 - (RFU_inhibitor - RFU_negative) / (RFU_vehicle - RFU_negative)] * 100

Table 2: Summary of Inhibitor Efficacy
CompoundIC50 (µM)
Test Inhibitor1.0
Ac-DEVD-CHO0.05

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete removal of cell culture medium, as some components can be fluorescent. Test the fluorescence of the lysis and assay buffers alone.

  • Low Signal: The timing of apoptosis induction and the concentration of the inducing agent may need optimization. Ensure the cell density is adequate.

  • Substrate Specificity: While Z-DEVD-R110 is preferential for caspase-3 and -7, other caspases may show some activity.[1] It is important to acknowledge this potential for overlapping substrate recognition.

  • Endpoint vs. Kinetic Assay: The described protocol is an endpoint assay. For kinetic studies, fluorescence can be measured at multiple time points.

  • Cell Permeability: The standard Z-DEVD-R110 substrate is not cell-permeable and requires cell lysis.[1] For live-cell imaging, cell-permeable substrates are available.

References

Standard Operating Procedure for Z-DEVD-R110-Based Caspase-3/7 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed standard operating procedure (SOP) for the use of Z-DEVD-R110-based fluorogenic substrates in the measurement of caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic pathway. The (Z-DEVD)₂-R110 substrate is a non-fluorescent bisamide derivative of rhodamine 110.[1] Upon enzymatic cleavage by active caspase-3 or -7, the substrate is hydrolyzed in a two-step process, first to the fluorescent monoamide and then to the highly fluorescent rhodamine 110 (R110).[1][2] The resulting fluorescence intensity is directly proportional to the caspase activity in the sample.

This assay is a highly sensitive and reliable method for quantifying apoptosis in cell lysates and can be adapted for high-throughput screening (HTS) applications.[2] The R110 cleavage product exhibits spectral properties similar to fluorescein, with an excitation maximum around 496-499 nm and an emission maximum around 520-521 nm, making it compatible with standard fluorescence microplate readers.[2][3]

Signaling Pathway

The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical step in the apoptotic signaling cascade. Various intrinsic and extrinsic stimuli can trigger apoptosis, leading to the activation of initiator caspases (e.g., caspase-8 and caspase-9). These initiator caspases then cleave and activate the executioner caspases, which in turn cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell. The Z-DEVD-R110 assay directly measures the enzymatic activity of these key executioner caspases.

Apoptotic_Stimuli Apoptotic Stimuli (e.g., UV radiation, chemotherapeutics) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimuli->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cellular Substrate Cleavage Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Apoptotic signaling cascade leading to the activation of executioner caspases.

Experimental Protocols

Reagent Preparation
  • Substrate Stock Solution: Dissolve the (Z-DEVD)₂-R110 substrate in sterile, anhydrous DMSO to a final concentration of 10-20 mM.[1] Slight vortexing or sonication may be necessary for complete dissolution.[1] Store the stock solution at -20°C, protected from light. The maximum solubility in DMSO is approximately 50 mM.[1]

  • Assay Buffer: A common assay buffer consists of 10 mM HEPES or PIPES (pH 7.2–7.4), 2 mM EDTA, and 0.1% CHAPS.[1] The detergent is included to facilitate cell lysis.[1]

  • Cell Lysate Preparation:

    • Culture cells to the desired density and induce apoptosis using the chosen method.

    • For adherent cells, scrape and collect them in cold PBS. For suspension cells, pellet by centrifugation.

    • Wash the cells once with cold, serum-free medium.

    • Resuspend the cell pellet in chilled lysis buffer at a concentration of 1-5 x 10⁶ cells/mL.

    • Incubate the cell suspension on ice for 10-15 minutes with intermittent vortexing.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the caspase activity assay.

  • R110 Standard Solution: Prepare a stock solution of rhodamine 110 (R110) in DMSO. For creating a standard curve, dilute the R110 stock solution in the assay buffer to generate a series of known concentrations (e.g., 0 to 1 µM).[3]

Caspase-3/7 Activity Assay

The following protocol is designed for a 96-well microplate format.

cluster_plate 96-Well Plate cluster_steps Assay Workflow a1 Sample Lysate Add_Lysate 1. Add 50 µL of cell lysate to each well a2 Assay Buffer a3 Substrate Add_Buffer_Substrate 2. Prepare 2X substrate solution (e.g., 20 µM in assay buffer) Add_Substrate_Mix 3. Add 50 µL of 2X substrate solution Incubate 4. Incubate at 37°C for 30-60 min Read_Fluorescence 5. Read fluorescence (Ex/Em = 499/521 nm)

Caption: Workflow for the caspase-3/7 activity assay in a 96-well plate format.

  • Plate Setup: Add 50 µL of cell lysate to each well of a black, clear-bottom 96-well microplate.[3] Include wells for a negative control (lysis buffer only) and positive controls (lysates from cells known to be apoptotic or purified active caspase-3).

  • Substrate Addition: Prepare a 2X working solution of the (Z-DEVD)₂-R110 substrate in the assay buffer (e.g., 20 µM for a final concentration of 10 µM). Add 50 µL of the 2X substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the level of caspase activity.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 499 nm and emission set to approximately 521 nm.[3]

Data Analysis
  • Background Subtraction: Subtract the fluorescence reading of the negative control (buffer + substrate) from all experimental readings.

  • Standard Curve: If quantifying the amount of released R110, generate a standard curve by plotting the fluorescence intensity of the R110 standards versus their known concentrations.

  • Calculate Caspase Activity: Determine the concentration of R110 in the experimental samples using the standard curve. Caspase activity can be expressed as the amount of R110 produced per unit time per amount of protein in the lysate.

Data Presentation

Parameter Value Reference
Substrate(Z-DEVD)₂-R110[2]
Target EnzymesCaspase-3, Caspase-7[2][4]
Excitation Wavelength (max)~499 nm[3]
Emission Wavelength (max)~521 nm[3]
Stock Solution SolventDMSO[1]
Recommended Stock Concentration10-20 mM[1]
Assay Buffer pH7.2 - 7.4[1]
Component Final Concentration
Cell Lysate1-5 x 10⁶ cells/mL
(Z-DEVD)₂-R110 Substrate5-20 µM
Assay Buffer Components
HEPES or PIPES10 mM
EDTA2 mM
CHAPS0.1%

Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence Substrate degradationPrepare fresh substrate stock solution. Store protected from light.
Contaminated reagentsUse fresh, high-purity reagents and sterile water.
Low Signal Insufficient caspase activityIncrease cell number, use a more potent apoptotic stimulus, or increase incubation time.
Incorrect filter settingsEnsure the microplate reader is set to the correct excitation and emission wavelengths for R110.
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Inconsistent cell lysisEnsure complete and consistent cell lysis for all samples.

References

Application Notes and Protocols for Z-AA-R110-Peg in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Z-AA-R110-Peg for the detection and quantification of elastase activity in live cells using flow cytometry. This technology is a valuable tool for basic research, drug discovery, and development, enabling the investigation of protease-mediated cellular processes.

Introduction

This compound is a sensitive and specific substrate for elastase, a serine protease implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and tissue remodeling. This substrate is built upon the rhodamine 110 (R110) fluorophore, which is chemically quenched by two N-CBZ-L-alanyl-L-alanine peptide chains. The inclusion of a polyethylene glycol (PEG) linker enhances the substrate's solubility and potentially its cellular uptake and retention. In the presence of elastase, the peptide chains are sequentially cleaved, leading to a significant increase in fluorescence, which can be readily measured by flow cytometry. This allows for the analysis of intracellular elastase activity at a single-cell level.

Mechanism of Action

The this compound substrate operates on a two-step enzymatic activation mechanism. Initially, the molecule is non-fluorescent as the rhodamine 110 core is doubly quenched by the attached peptide chains. Upon encountering elastase, one of the peptide chains is cleaved, resulting in a mono-substituted rhodamine 110 molecule that exhibits a low level of fluorescence. Subsequent cleavage of the second peptide chain by elastase releases the fully unconjugated rhodamine 110, which is highly fluorescent. This stepwise increase in fluorescence provides a sensitive measure of elastase activity.

This compound\n(Non-fluorescent) This compound (Non-fluorescent) Mono-substituted R110\n(Low fluorescence) Mono-substituted R110 (Low fluorescence) This compound\n(Non-fluorescent)->Mono-substituted R110\n(Low fluorescence) Elastase Cleavage 1 Rhodamine 110\n(High fluorescence) Rhodamine 110 (High fluorescence) Mono-substituted R110\n(Low fluorescence)->Rhodamine 110\n(High fluorescence) Elastase Cleavage 2 Elastase Elastase

Caption: Mechanism of this compound activation by elastase.

Applications in Research and Drug Development

  • Studying Inflammatory Diseases: Neutrophil elastase is a key mediator in inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS). This compound can be used to measure elastase activity in immune cells isolated from patient samples to understand disease pathogenesis and progression.

  • Cancer Research: Elastase activity has been associated with tumor growth and metastasis. This substrate can be employed to investigate the role of elastase in cancer cell invasion and to screen for potential inhibitors.

  • Immunology: The activity of elastase in immune cells like neutrophils is crucial for host defense. This compound can be used to study the regulation of elastase activity during immune responses.

  • Drug Discovery: This assay provides a high-throughput method for screening compound libraries to identify novel elastase inhibitors. The single-cell resolution offered by flow cytometry allows for the identification of compounds with specific cellular effects.

Data Summary

The following table summarizes key quantitative parameters for using this compound in flow cytometry, based on typical ranges for similar rhodamine 110-based substrates. Optimization for specific cell types and experimental conditions is recommended.

ParameterRecommended RangeNotes
Substrate Concentration 1 - 20 µMStart with a titration to determine the optimal concentration for your cell type. Higher concentrations may lead to non-specific fluorescence.
Incubation Time 30 - 120 minutesTime-course experiments are recommended to determine the linear range of the assay.
Incubation Temperature 37°COptimal for enzymatic activity.
Excitation Wavelength ~488 nmCompatible with the blue laser of most flow cytometers.
Emission Wavelength ~520 - 530 nmTypically detected in the FITC or GFP channel.
Cell Density 1 x 10^6 cells/mLAdjust as needed based on cell type and instrument sensitivity.

Experimental Protocol

This protocol provides a general framework for measuring intracellular elastase activity using this compound and flow cytometry.

Materials
  • This compound substrate

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cells of interest (e.g., neutrophils, cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% saponin or Triton X-100)

  • Flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum)

  • Flow cytometer with a 488 nm laser

Protocol Steps
  • Cell Preparation:

    • Harvest cells and wash them with PBS.

    • Resuspend cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Substrate Loading:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM).

    • Add the substrate solution to the cell suspension and incubate at 37°C in a CO2 incubator for 30-120 minutes. Protect from light.

  • Cell Fixation (Optional but Recommended):

    • After incubation, wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells once with PBS.

  • Cell Permeabilization:

    • Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 10-15 minutes at room temperature.

  • Staining for other markers (Optional):

    • If co-staining for surface or intracellular markers, perform the staining according to the antibody manufacturer's protocol at this stage.

  • Flow Cytometry Analysis:

    • Wash the cells once with flow cytometry staining buffer.

    • Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.

    • Acquire data on a flow cytometer, exciting at 488 nm and collecting emission at ~525 nm.

    • Include appropriate controls:

      • Unstained cells (for autofluorescence).

      • Cells treated with an elastase inhibitor prior to substrate loading (to confirm specificity).

Experimental Workflow

cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest & Wash Cells Resuspend Resuspend in Media Harvest->Resuspend Load Load with this compound Resuspend->Load Incubate Incubate at 37°C Load->Incubate Fix Fix Cells (Optional) Incubate->Fix Permeabilize Permeabilize Cells Fix->Permeabilize Acquire Acquire on Flow Cytometer Permeabilize->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Experimental workflow for measuring elastase activity.

Neutrophil Elastase Signaling Pathway

Neutrophil elastase can be released from activated neutrophils and can, in turn, trigger signaling cascades in other cells, such as epithelial cells. This can lead to the upregulation of inflammatory mediators and other cellular responses. The diagram below illustrates a simplified signaling pathway initiated by neutrophil elastase.

NE Neutrophil Elastase Receptor Cell Surface Receptor (e.g., TLR4, EGFR) NE->Receptor PKC Protein Kinase C (PKC) Receptor->PKC MAPK MAPK Pathway (e.g., ERK1/2) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB ROS Reactive Oxygen Species (ROS) PKC->ROS ROS->MAPK ROS->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Response Cellular Response (e.g., Cytokine Release, Mucin Production) Transcription->Response

Caption: Simplified neutrophil elastase signaling pathway.

Application Notes and Protocols for In-Gel Zymography of Elastase using Z-AA-R110-Peg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-gel zymography is a powerful technique for the detection and characterization of proteases based on their molecular weight and enzymatic activity. This application note provides a detailed protocol for the in-gel zymography of elastase, a serine protease involved in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and disease progression. The protocol utilizes the fluorogenic substrate Z-AA-R110-Peg, a highly sensitive and specific substrate for elastase. Cleavage of this substrate by elastase liberates the highly fluorescent Rhodamine 110 (R110), enabling direct visualization and quantification of elastase activity within the gel. The polyethylene glycol (Peg) linker enhances the solubility and incorporation of the substrate into the polyacrylamide gel matrix.

This method offers significant advantages over traditional zymography techniques, including higher sensitivity, a wider dynamic range, and a simplified workflow that eliminates the need for staining and destaining steps.[1] These features make it an ideal tool for researchers in academia and the pharmaceutical industry who are studying elastase activity in complex biological samples and for screening potential elastase inhibitors.

Data Presentation

Table 1: Quantitative Analysis of Elastase Activity in Cell Lysates using Fluorescent In-Gel Zymography

Sample IDTotal Protein (µg)Elastase Activity (Relative Fluorescence Units - RFU)Specific Activity (RFU/µg protein)
Control2015,234761.7
Treatment A208,567428.4
Treatment B2025,8901294.5
Purified Elastase (10 ng)0.0150,1125,011,200

Table 2: Inhibition of Elastase Activity by a Specific Inhibitor

Inhibitor Concentration (nM)Elastase Activity (RFU)% Inhibition
0 (Control)48,9760
1035,78926.9
5018,65461.9
1009,87679.8
5002,13495.6

Experimental Protocols

Protocol 1: In-Gel Zymography of Elastase with this compound

This protocol outlines the preparation of polyacrylamide gels containing the fluorescent substrate, sample preparation, electrophoresis, and visualization of elastase activity.

Materials and Reagents:

  • This compound substrate (e.g., from a commercial supplier)

  • Acrylamide/Bis-acrylamide solution (30%)

  • Tris-HCl

  • Sodium dodecyl sulfate (SDS)

  • Ammonium persulfate (APS)

  • TEMED

  • Triton X-100

  • Calcium chloride (CaCl₂)

  • Zinc chloride (ZnCl₂)

  • Glycerol

  • Bromophenol blue

  • Human Neutrophil Elastase (positive control)

  • Elastase-specific inhibitor (e.g., Sivelestat)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Cell lysates or conditioned media samples

  • Deionized water

Procedure:

  • Resolving Gel Preparation (10% Acrylamide):

    • For a 10 mL resolving gel, mix the following in a conical tube:

      • 3.35 mL deionized water

      • 2.5 mL 1.5 M Tris-HCl, pH 8.8

      • 100 µL 10% SDS

      • 3.33 mL 30% Acrylamide/Bis-acrylamide solution

      • 10 µL of 10 mM this compound in DMSO (final concentration 10 µM)

    • Gently mix the components.

    • Initiate polymerization by adding 100 µL of 10% APS and 10 µL of TEMED.

    • Immediately pour the gel between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a level surface. Allow the gel to polymerize for 30-60 minutes.

  • Stacking Gel Preparation (4% Acrylamide):

    • For a 5 mL stacking gel, mix the following:

      • 3.05 mL deionized water

      • 1.25 mL 0.5 M Tris-HCl, pH 6.8

      • 50 µL 10% SDS

      • 670 µL 30% Acrylamide/Bis-acrylamide solution

    • Initiate polymerization by adding 50 µL of 10% APS and 5 µL of TEMED.

    • Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to polymerize for 30-45 minutes.

  • Sample Preparation:

    • Determine the protein concentration of your samples (cell lysates, conditioned media, etc.).

    • In a microcentrifuge tube, mix your sample with non-reducing sample buffer (e.g., 4X Laemmli buffer without β-mercaptoethanol or DTT). Do not heat the samples.

    • Load 10-20 µg of total protein per lane. Include a positive control (purified human neutrophil elastase) and a molecular weight marker.

  • Electrophoresis:

    • Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.

    • Load the samples into the wells.

    • Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation and Development:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Wash the gel twice for 30 minutes each in renaturation buffer (50 mM Tris-HCl, pH 7.5, 2.5% Triton X-100) at room temperature with gentle agitation to remove SDS.

    • Incubate the gel in development buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C in a sealed container to allow for enzymatic activity. For inhibition studies, add the elastase inhibitor to the development buffer.

  • Visualization and Quantification:

    • Visualize the fluorescent bands using a gel documentation system or a fluorescence scanner with excitation and emission wavelengths appropriate for Rhodamine 110 (Excitation: ~498 nm, Emission: ~521 nm).[2]

    • Elastase activity will appear as bright fluorescent bands against a dark background.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). The intensity of the fluorescence is proportional to the amount of elastase activity.

Mandatory Visualizations

G Experimental Workflow for In-Gel Elastase Zymography cluster_prep Gel and Sample Preparation cluster_run Electrophoresis cluster_dev Enzyme Activity Development cluster_vis Visualization and Analysis gel_prep Prepare polyacrylamide gel containing this compound electrophoresis Separate proteins by SDS-PAGE at 4°C gel_prep->electrophoresis sample_prep Prepare protein samples in non-reducing buffer sample_prep->electrophoresis renaturation Wash gel with Triton X-100 to remove SDS and renature elastase electrophoresis->renaturation incubation Incubate gel in development buffer at 37°C renaturation->incubation visualization Visualize fluorescent bands (Ex: 498 nm, Em: 521 nm) incubation->visualization quantification Quantify band intensity using image analysis software visualization->quantification G Simplified Signaling Pathway of Neutrophil Elastase-Induced MUC1 Transcription NE Neutrophil Elastase (NE) PKC Protein Kinase Cδ (PKCδ) NE->PKC Duox1 Dual Oxidase 1 (Duox1) PKC->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TNFa Tumor Necrosis Factor α (TNF-α) TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK Extracellular Signal-Regulated Kinase (ERK1/2) TNFR1->ERK Sp1 Specificity Protein 1 (Sp1) ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

References

Application Notes and Protocols for Measuring Elastase Activity in Biological Fluids with Z-AA-R110-Based Substrates

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the measurement of elastase activity in biological fluids using the fluorogenic substrate Z-AA-R110-Peg or its close analogs like (Z-Ala-Ala-Ala-Ala)2Rh110. The protocol is primarily designed for the quantification of neutrophil elastase activity.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] It plays a crucial role in the innate immune response by degrading proteins of invading pathogens. However, its dysregulation is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a significant therapeutic target.[3]

The assay described here utilizes a highly sensitive and specific fluorogenic substrate based on Rhodamine 110 (R110). The substrate, in its native state, is a non-fluorescent bisamide. Upon cleavage by elastase, it releases the highly fluorescent Rhodamine 110. The resulting fluorescence is directly proportional to the elastase activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of a specific, non-fluorescent elastase substrate, which is a derivative of Rhodamine 110. Elastase cleaves the peptide sequence, liberating the fluorescent Rhodamine 110 (R110) molecule. The fluorescence intensity is monitored at an excitation wavelength of approximately 485-497 nm and an emission wavelength of 520-525 nm.[2][4][5][6]

Assay_Principle Substrate (Z-AA)2-R110 (Non-fluorescent) Product Rhodamine 110 (Highly fluorescent) Substrate->Product Cleavage Elastase Elastase Elastase->Substrate Acts on Peptide 2 x Z-AA Peptide

Data Presentation

The following table summarizes the key quantitative data and specifications for the elastase activity assay using a Rhodamine 110-based substrate.

ParameterValueReference
Substrate(Z-Ala-Ala-Ala-Ala)2Rh110[2][7]
Excitation Wavelength485 - 497 nm[2][4][5][6]
Emission Wavelength520 - 525 nm[2][4][5][6]
Detection MethodFluorescence[4]
Recommended PlateSolid black 96-well plate[3][7]
Storage Temperature-20°C for the kit and substrate[1][2]

Experimental Protocols

Materials and Reagents

Materials Supplied (as part of a typical kit):

  • Human Neutrophil Elastase (Positive Control)

  • (Z-Ala-Ala-Ala-Ala)2Rh110 (Substrate)

  • Assay Buffer

  • Dimethylformamide (DMF) for substrate reconstitution

  • Phorbol 12-myristate 13-acetate (PMA) for neutrophil stimulation

  • Reagents for neutrophil isolation (e.g., Histopaque®, Red Blood Cell Lysis Buffer)

Materials Needed but Not Supplied:

  • Biological sample (e.g., whole blood collected in EDTA tubes, plasma, cell culture supernatant)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • RPMI 1640 cell culture medium

  • Adjustable pipettes and tips

  • Fluorescence microplate reader with appropriate filters

  • Solid black 96-well microplates

  • Incubator at 37°C

  • Centrifuge

Reagent Preparation
  • Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. This may involve dissolving a buffer tablet in ultrapure water.

  • Substrate Stock Solution: Reconstitute the (Z-Ala-Ala-Ala-Ala)2Rh110 substrate in DMF to create a stock solution. For example, add 25 µl of substrate to 1 ml of DMF.[1][2] This solution should be prepared fresh before use.

  • Human Neutrophil Elastase (Positive Control): Reconstitute the lyophilized enzyme in assay buffer to the desired stock concentration.

  • PMA Solution (for cell-based assays): If stimulating neutrophils, dilute the PMA stock solution (e.g., 1 mM in DMSO) in cell culture medium to the final working concentration (e.g., 1:10,000 dilution).[1][2]

Sample Preparation: Isolation of Neutrophils from Whole Blood

This protocol is for isolating neutrophils from whole blood to measure elastase release.

Neutrophil_Isolation cluster_blood_collection Blood Collection cluster_gradient_centrifugation Gradient Centrifugation cluster_rbc_lysis RBC Lysis cluster_washing Washing Collect_Blood 1. Collect whole blood in EDTA tubes Dilute_Blood 2. Dilute blood with assay buffer Collect_Blood->Dilute_Blood Layer_Blood 3. Layer diluted blood over Histopaque® Dilute_Blood->Layer_Blood Centrifuge1 4. Centrifuge at 500 x g for 20-30 min Layer_Blood->Centrifuge1 Aspirate 5. Aspirate upper layers Centrifuge1->Aspirate Add_Lysis_Buffer 6. Add Red Blood Cell Lysis Buffer Aspirate->Add_Lysis_Buffer Incubate 7. Rock for 10-15 min Add_Lysis_Buffer->Incubate Centrifuge2 8. Centrifuge to pellet neutrophils Incubate->Centrifuge2 Aspirate_Supernatant 9. Aspirate supernatant Centrifuge2->Aspirate_Supernatant Wash1 10. Resuspend in RPMI + 1% BSA Aspirate_Supernatant->Wash1 Centrifuge3 11. Centrifuge to pellet neutrophils Wash1->Centrifuge3 Repeat_Wash 12. Repeat wash step Centrifuge3->Repeat_Wash Resuspend 13. Resuspend in final buffer for assay Repeat_Wash->Resuspend

  • Collect 15 ml of whole blood in an EDTA collection tube.

  • Transfer the blood to a 50 ml conical tube and add 15 ml of assay buffer.

  • Carefully layer the diluted blood over 25 ml of Histopaque® in a separate 50 ml conical tube.

  • Centrifuge at 500 x g for 20-30 minutes at room temperature.

  • After centrifugation, carefully aspirate the top layers, leaving the reddish pellet containing neutrophils and red blood cells.

  • Add 30 ml of Red Blood Cell Lysis Buffer and vortex.

  • Incubate on a rocker for 10-15 minutes to lyse the red blood cells.

  • Centrifuge at 1,200 rpm for 10 minutes to pellet the neutrophils.

  • Carefully aspirate the supernatant.

  • Wash the neutrophil pellet by resuspending in 5 ml of RPMI medium containing 1% BSA and centrifuging at 1,200 rpm for 5 minutes.

  • Repeat the wash step one more time.

  • Resuspend the final neutrophil pellet in the appropriate buffer for your experiment.

Assay Protocol
  • Plate Setup:

    • Add 50 µl of your test samples (e.g., plasma, cell culture supernatant, or isolated neutrophils) to the wells of a solid black 96-well plate.

    • Include wells for a positive control (Human Neutrophil Elastase) and a negative control (assay buffer or sample without elastase).

    • Prepare a standard curve if absolute quantification is required, using a known concentration of Rhodamine 110.

  • Initiate the Reaction:

    • Prepare the elastase working solution by diluting the substrate stock solution in assay buffer.

    • Add 50 µl of the elastase working solution to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 10-20 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the elastase concentration in the samples.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Data Analysis
  • Subtract the fluorescence reading of the blank (negative control) from all other readings.

  • Plot the fluorescence intensity against the concentration of the elastase standard to generate a standard curve.

  • Determine the elastase activity in the test samples by interpolating their fluorescence values from the standard curve.

  • The results can be expressed as relative fluorescence units (RFU) or as the concentration of elastase (e.g., ng/ml).

Visualization of the Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection and Analysis Prepare_Reagents 1. Prepare Reagents and Buffers Prepare_Samples 2. Prepare Samples (e.g., Isolate Neutrophils) Prepare_Reagents->Prepare_Samples Add_Samples 3. Add Samples to 96-well Plate Prepare_Samples->Add_Samples Add_Substrate 4. Add Substrate Working Solution Add_Samples->Add_Substrate Incubate 5. Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence 6. Measure Fluorescence (Ex: 485 nm, Em: 525 nm) Incubate->Measure_Fluorescence Analyze_Data 7. Analyze Data Measure_Fluorescence->Analyze_Data

Troubleshooting
  • High Background Fluorescence:

    • Ensure that the substrate solution is fresh and has been protected from light.

    • Check for autofluorescence in the samples or the microplate.

  • Low Signal:

    • Increase the incubation time or the concentration of the sample.

    • Verify the activity of the positive control.

    • Ensure the plate reader settings are correct.

  • High Variability:

    • Ensure accurate pipetting and thorough mixing of reagents.

    • Use high-quality, clear-bottom black plates to minimize well-to-well variation.

For research use only. Not for use in diagnostic procedures.

References

Troubleshooting & Optimization

Solving Z-AA-R110-Peg solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the fluorogenic elastase substrate, Z-AA-R110-Peg, in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: this compound Precipitates When Diluted in Aqueous Buffer

Precipitation of this compound upon dilution from a DMSO stock into an aqueous buffer is a common issue arising from the substrate's hydrophobic nature. The following steps provide a systematic approach to resolving this problem.

Experimental Protocol: Reconstitution and Dilution of this compound

  • Preparation of Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the peptide in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Ensure the peptide is fully dissolved by vortexing or brief sonication. This stock solution can be stored at -20°C, protected from light.

  • Dilution into Aqueous Buffer:

    • Warm the DMSO stock solution to room temperature.

    • While vigorously stirring or vortexing your aqueous buffer (e.g., PBS, Tris), slowly add the DMSO stock solution dropwise to the buffer.[1]

    • This gradual addition helps to prevent localized high concentrations of the substrate, which can lead to precipitation.[2]

    • If turbidity or precipitation is observed, you have exceeded the solubility limit in that specific buffer.[1]

Troubleshooting Steps Workflow

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Further Troubleshooting cluster_3 Resolution Precipitation Precipitate forms upon dilution in aqueous buffer Check_DMSO Ensure final DMSO concentration is ≤ 0.5% Precipitation->Check_DMSO Vortex Vortex/stir vigorously during dilution Check_DMSO->Vortex Dropwise Add DMSO stock dropwise Vortex->Dropwise Sonication Briefly sonicate the diluted solution Dropwise->Sonication Warm Gently warm the solution (e.g., to 37°C) Sonication->Warm Lower_Conc Lower the final concentration of this compound Warm->Lower_Conc Change_Buffer Test alternative buffer systems (see table) Lower_Conc->Change_Buffer Success Clear Solution: Proceed with experiment Change_Buffer->Success If successful Failure Precipitate remains: Re-evaluate experimental parameters Change_Buffer->Failure If unsuccessful

Caption: A workflow for troubleshooting the precipitation of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent is 100% DMSO. Product datasheets indicate a solubility of 10 mM in DMSO.[3]

Q2: What is the maximum concentration of DMSO that can be used in my cell-based assay?

A2: The final concentration of DMSO in your assay should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1][4] However, for sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[4] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Due to its hydrophobic nature, directly dissolving this compound in aqueous buffers is generally not recommended as it will likely result in poor solubility. The advised method is to first create a high-concentration stock in DMSO and then dilute it into your desired buffer.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of peptides can be significantly influenced by pH. This compound contains a dipeptide (alanyl-alanine). While the overall molecule is largely hydrophobic, the terminal carboxyl and amino groups will have charges that are pH-dependent. Experimenting with buffers at different pH values (e.g., pH 6.5, 7.4, and 8.0) may help improve solubility.

Q5: Can sonication or warming help to dissolve the precipitate?

A5: Yes, both methods can be effective. Brief sonication can help to break up aggregates and improve dissolution.[1] Gentle warming of the solution (e.g., to 37°C) can also increase the solubility of the compound. However, avoid excessive heat to prevent potential degradation of the peptide substrate.

Data Presentation: Buffer Recommendations

Buffer SystempH RangeKey ConsiderationsExpected Outcome for this compound
Phosphate-Buffered Saline (PBS)7.2 - 7.6Physiologically relevant, but salts can sometimes decrease peptide solubility.Moderate solubility, may require lower final concentrations.
Tris Buffer7.0 - 9.0Commonly used for enzymatic assays. Avoid if your experiment is sensitive to primary amines.Good solubility is often observed in Tris buffers.
HEPES Buffer6.8 - 8.2A zwitterionic buffer that is often well-tolerated in biological systems.Generally a good starting point for optimizing solubility.
Borate Buffer8.0 - 10.0Can be useful for peptides that are more soluble at a slightly basic pH.May improve solubility if the peptide is more soluble at higher pH.

Experimental Protocol: Elastase Activity Assay

This protocol provides a general framework for using this compound to measure elastase activity.

  • Prepare Reagents:

    • Assay Buffer: Select an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • This compound Substrate Solution: Prepare a working solution by diluting the 10 mM DMSO stock into the assay buffer to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

    • Elastase Enzyme Solution: Prepare a solution of elastase in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

    • Inhibitor Control (Optional): Prepare a solution of a known elastase inhibitor (e.g., Sivelestat) in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the substrate solution to the wells of a black, flat-bottom 96-well plate.

    • If using an inhibitor, add 25 µL of the inhibitor solution and 25 µL of the enzyme solution. For the positive control, add 25 µL of assay buffer and 25 µL of the enzyme solution. For the negative control (substrate only), add 50 µL of assay buffer.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of approximately 496 nm and an emission wavelength of approximately 520 nm.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time.

    • The rate of the reaction is the slope of the linear portion of the curve.

    • Compare the reaction rates of the control and inhibitor-treated samples to determine the percent inhibition.

Elastase Assay Workflow

G cluster_0 Reagent Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis Prepare_Buffer Prepare Assay Buffer Prepare_Substrate Prepare this compound Working Solution Prepare_Buffer->Prepare_Substrate Prepare_Enzyme Prepare Elastase Solution Prepare_Substrate->Prepare_Enzyme Prepare_Inhibitor Prepare Inhibitor Solution (Optional) Prepare_Enzyme->Prepare_Inhibitor Add_Substrate Add Substrate to Plate Prepare_Inhibitor->Add_Substrate Add_Controls Add Controls/Inhibitors Add_Substrate->Add_Controls Add_Enzyme Initiate Reaction with Enzyme Add_Controls->Add_Enzyme Read_Fluorescence Measure Fluorescence (Ex: 496 nm, Em: 520 nm) Add_Enzyme->Read_Fluorescence Plot_Data Plot RFU vs. Time Read_Fluorescence->Plot_Data Calculate_Rate Determine Reaction Rate Plot_Data->Calculate_Rate

Caption: A generalized workflow for conducting an elastase activity assay using this compound.

References

Optimizing Incubation Time for Z-AA-R110-Peg Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in Z-AA-R110-Peg elastase assays.

Understanding the this compound Assay

The this compound assay is a fluorescence-based method used to measure the activity of elastase, a type of protease. The substrate, this compound, is a non-fluorescent molecule that, upon cleavage by elastase, releases the highly fluorescent Rhodamine 110 (Rh110). The rate of increase in fluorescence intensity is directly proportional to the elastase activity in the sample.[1]

The cleavage process of bisamide rhodamine 110 substrates occurs in two steps. First, the non-fluorescent bisamide is cleaved to a fluorescent monoamide intermediate. Subsequently, the monoamide is further cleaved to release rhodamine 110, which results in an even greater increase in fluorescence.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a this compound assay?

A1: The optimal incubation time depends on the specific experimental conditions, including enzyme concentration, substrate concentration, and temperature. For endpoint assays, a typical incubation time ranges from 30 to 60 minutes.[3] For kinetic assays, where the fluorescence is measured continuously, readings are typically taken every 2 to 5 minutes for a period of 10 to 60 minutes.[3][4] It is crucial to perform a time-course experiment to determine the linear range of the reaction under your specific conditions.

Q2: What happens if I incubate for too long?

A2: Prolonged incubation can lead to several issues, including:

  • Substrate Depletion: If the enzyme concentration is high, the substrate may be completely consumed, causing the reaction to plateau and leading to an underestimation of the initial reaction rate.

  • Signal Saturation: The fluorescence detector may become saturated, resulting in non-linear and inaccurate readings.

  • Increased Background Fluorescence: Some substrates may undergo auto-hydrolysis or degradation over extended periods, leading to a high background signal and reduced assay sensitivity.[5]

Q3: What happens if my incubation time is too short?

A3: A very short incubation time may not allow for sufficient product formation to generate a fluorescent signal that is significantly above the background noise, leading to low sensitivity and inaccurate measurements.

Q4: Should I run an endpoint or a kinetic assay?

A4: A kinetic assay, where the fluorescence is measured at multiple time points, is generally preferred as it provides more detailed information about the reaction rate and helps to ensure that the measurements are taken within the linear range of the assay.[3] An endpoint assay, with a single reading after a fixed incubation time, can be sufficient for high-throughput screening but requires careful optimization to ensure linearity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Contaminated reagents or microplate. 2. Substrate degradation due to improper storage or prolonged incubation.[5] 3. Auto-fluorescence from the sample or compounds being tested.1. Use fresh, high-quality reagents and black, flat-bottom microplates with non-binding surfaces.[3] 2. Store the substrate protected from light and moisture at -20°C.[1] Perform a substrate-only control to check for auto-hydrolysis. 3. Run a sample-only control (without substrate) to measure and subtract the background fluorescence.
Low or No Signal 1. Inactive enzyme. 2. Insufficient incubation time. 3. Incorrect filter settings on the plate reader.1. Use a fresh enzyme preparation and include a positive control with a known active enzyme.[3] 2. Increase the incubation time or enzyme concentration. Consider incubating for up to 24 hours for very low enzyme activity, but be mindful of potential increases in background.[5] 3. Ensure the plate reader is set to the correct excitation and emission wavelengths for Rhodamine 110 (typically Ex/Em = 490/520 nm).[1][3]
Non-linear Reaction Curve (Kinetic Assay) 1. Substrate depletion. 2. Enzyme instability. 3. Signal saturation.1. Reduce the enzyme concentration or increase the substrate concentration. Use data only from the initial linear phase of the reaction for rate calculations. 2. Ensure the assay buffer and temperature are optimal for enzyme stability. 3. Dilute the sample or use a lower gain setting on the plate reader.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the microplate.1. Use calibrated pipettes and be careful with small volumes. Prepare a master mix of reagents to be added to all wells. 2. Gently shake the plate for 30 seconds after adding all reagents to ensure complete mixing.[3] 3. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction. Incubate the plate in a temperature-controlled environment.

Data Presentation

Table 1: Representative Time-Course of a this compound Assay

This table shows a typical kinetic analysis of elastase activity. The fluorescence was measured every 5 minutes for 60 minutes. The linear range of the reaction is observed within the first 30 minutes.

Incubation Time (minutes)Relative Fluorescence Units (RFU)
0150
5850
101550
152250
202950
253650
304350
354900
405300
455550
505700
555800
605850

Table 2: Effect of Incubation Time on Endpoint Measurements

This table illustrates how different endpoint incubation times can affect the measured fluorescence signal.

Incubation Time (minutes)Relative Fluorescence Units (RFU)
152245
304355
605848
1206100

Experimental Protocols

Detailed Methodology for a Kinetic this compound Elastase Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1X Assay Buffer by diluting a 2X stock with deionized water.[3] Allow the buffer to equilibrate to the desired assay temperature (e.g., room temperature or 37°C).

    • Substrate Solution: Prepare a fresh elastase substrate solution by diluting the this compound stock solution 100-fold in the 1X Assay Buffer.[3] Protect the solution from light.

    • Enzyme Solution: Prepare serial dilutions of the elastase standard and test samples in 1X Assay Buffer. Keep the enzyme solutions on ice.

  • Assay Procedure:

    • Add 50 µL of the enzyme solution (standards and samples) to the wells of a black, flat-bottom 96-well microplate.[3]

    • Include appropriate controls:

      • Positive Control: A known concentration of active elastase.[3]

      • Negative Control (Substrate Control): 1X Assay Buffer without enzyme.[3]

      • Sample Background Control: Sample without the substrate.

    • Pre-incubate the plate at the assay temperature for 10 minutes.[3]

    • Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to each well.[3]

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[3]

    • For a kinetic assay, record data every 5 minutes for 30 to 60 minutes.[3]

    • For an endpoint assay, incubate the plate for 30 to 60 minutes, protected from light, before measuring the final fluorescence.[3]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • For kinetic data, determine the reaction rate (Vmax) from the slope of the linear portion of the fluorescence versus time curve.

    • For endpoint data, compare the fluorescence of the samples to the standard curve to determine the enzyme activity.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis prep_buffer Prepare 1X Assay Buffer add_enzyme Add Enzyme/Samples to Plate prep_buffer->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate Solution prep_substrate->add_substrate prep_enzyme Prepare Enzyme and Samples prep_enzyme->add_enzyme add_controls Add Controls to Plate add_enzyme->add_controls pre_incubate Pre-incubate Plate add_controls->pre_incubate pre_incubate->add_substrate read_plate Measure Fluorescence (Ex/Em = 490/520 nm) add_substrate->read_plate analyze_data Analyze Data (Kinetic or Endpoint) read_plate->analyze_data

Caption: Experimental workflow for a this compound elastase assay.

signaling_pathway sub This compound (Non-fluorescent) intermediate Monoamide-R110 (Fluorescent) sub->intermediate Cleavage Step 1 elastase Elastase elastase->sub elastase->intermediate product Rhodamine 110 (Highly Fluorescent) intermediate->product Cleavage Step 2

Caption: Cleavage of this compound substrate by elastase.

References

Optimizing Z-AA-R110-Peg for Accurate Elastase Activity Measurement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on determining the optimal working concentration of Z-AA-R110-Peg, a fluorogenic substrate for elastase. Detailed experimental protocols, troubleshooting advice, and frequently asked questions are presented in a clear question-and-answer format to facilitate seamless integration into your research workflows.

Understanding the Substrate: Mechanism of Action

This compound is a rhodamine 110-based substrate designed for the sensitive detection of elastase activity. The substrate consists of two Z-alanyl-alanine (Z-AA) peptide chains linked to a rhodamine 110 molecule, rendering it non-fluorescent. In the presence of elastase, the peptide bonds are cleaved, releasing the highly fluorescent rhodamine 110. This process occurs in a two-step reaction, initially producing a fluorescent monoamide intermediate, followed by the complete release of rhodamine 110, which results in a further increase in fluorescence. This sequential cleavage is a critical consideration for accurate kinetic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the assay buffer.

Q2: What are the excitation and emission wavelengths for the fluorescent product?

A2: The fluorescent product, rhodamine 110, has an excitation maximum of approximately 490 nm and an emission maximum of around 520 nm.

Q3: What type of microplate should be used for this assay?

A3: To minimize background fluorescence and ensure accurate readings, it is recommended to use black, flat-bottom 96-well plates with non-binding surfaces.

Q4: Can this substrate be used for continuous kinetic assays?

A4: Yes, the increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction. For accurate kinetic measurements, it is crucial to ensure that the substrate concentration is well below the Michaelis constant (Km) of the enzyme for the substrate.

Experimental Protocols

Determining the Optimal Enzyme Concentration

To ensure a linear reaction rate, it is essential to first determine the optimal concentration of elastase.

Methodology:

  • Prepare a Substrate Solution: Prepare a solution of this compound in assay buffer at a concentration expected to be saturating (e.g., 50-100 µM).

  • Prepare Serial Dilutions of Elastase: Create a series of elastase dilutions in the assay buffer. The concentration range will depend on the purity and activity of your enzyme stock. A suggested starting range is 0.1 to 10 µg/mL.

  • Set up the Assay: In a 96-well plate, add a fixed volume of the substrate solution to each well.

  • Initiate the Reaction: Add an equal volume of each elastase dilution to the corresponding wells. Include a no-enzyme control (buffer only).

  • Incubate and Measure: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity (Ex/Em = 490/520 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Analyze the Data: Plot the fluorescence intensity versus time for each elastase concentration. The optimal enzyme concentration is the one that yields a steady, linear increase in fluorescence over the desired assay time.

Elastase Concentration (µg/mL)Initial Rate (RFU/min)Linearity (R²)
1015000.992
57800.995
2.54000.998
11600.997
0.5850.996
0.1180.989
0 (Control)2N/A

Note: The values in this table are for illustrative purposes only. Actual results will vary depending on experimental conditions.

Determining the Optimal Substrate Concentration

Once the optimal enzyme concentration is established, the next step is to determine the optimal working concentration of this compound.

Methodology:

  • Prepare Serial Dilutions of the Substrate: Prepare a series of dilutions of this compound in the assay buffer. A suggested starting range is 0.5 µM to 100 µM.

  • Prepare the Enzyme Solution: Dilute the elastase to the predetermined optimal concentration in the assay buffer.

  • Set up the Assay: In a 96-well plate, add each substrate dilution to multiple wells.

  • Initiate the Reaction: Add the diluted elastase solution to each well. Include a no-substrate control.

  • Incubate and Measure: Incubate the plate at 37°C, protected from light, and measure the fluorescence intensity at a fixed time point (e.g., 30 minutes) or kinetically.

  • Analyze the Data: Plot the fluorescence intensity (or the initial reaction velocity if measured kinetically) against the substrate concentration. The optimal working concentration is typically at or below the Km value, within the linear range of the curve, providing a good signal-to-noise ratio.

Substrate Concentration (µM)Signal Intensity (RFU at 30 min)Background (RFU at 30 min)Signal-to-Noise Ratio
100850015056.7
50720012060.0
25550010055.0
12.538008047.5
6.2521006035.0
3.1311005520.0
1.566005211.5
0 (Control)50501.0

Note: The values in this table are for illustrative purposes only. Actual results will vary depending on experimental conditions.

Troubleshooting Guide

Issue Possible Cause Solution
High Background Fluorescence - Contaminated reagents or buffer- Autofluorescence from the microplate- Substrate degradation- Use fresh, high-purity reagents and assay buffer- Use black, low-fluorescence microplates- Store the substrate stock solution protected from light and at -20°C. Prepare working solutions fresh.
Low or No Signal - Inactive enzyme- Incorrect buffer pH or composition- Insufficient incubation time- Incorrect filter settings on the plate reader- Use a fresh aliquot of enzyme and verify its activity with a known control substrate- Ensure the assay buffer is at the optimal pH for elastase activity (typically pH 7.5-8.5)- Increase the incubation time or enzyme concentration- Verify that the excitation and emission wavelengths are set correctly for rhodamine 110 (Ex/Em ≈ 490/520 nm)
Non-linear Reaction Rate - Substrate depletion- Enzyme instability- Product inhibition- Use a lower enzyme concentration or a higher initial substrate concentration (if not performing kinetic studies)- Check the stability of the enzyme in the assay buffer over the time course of the experiment- Dilute the sample to reduce the concentration of potential inhibitors
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing of reagents- Temperature fluctuations across the plate- Calibrate pipettes and use proper pipetting techniques- Gently mix the contents of the wells after adding all reagents- Ensure the plate is incubated in a temperature-controlled environment and allow all reagents to reach room temperature before use

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the biological context of elastase activity, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_dilution Serial Dilutions cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis A This compound Stock (DMSO) D Substrate Dilutions A->D Dilute in Assay Buffer B Elastase Stock E Enzyme Dilutions B->E Dilute in Assay Buffer C Assay Buffer C->D C->E F Pipette into 96-well plate D->F E->F G Incubate at 37°C F->G H Read Fluorescence (Ex/Em = 490/520 nm) G->H I Plot Data & Determine Optimal Concentration H->I

Caption: Workflow for determining optimal substrate and enzyme concentrations.

neutrophil_elastase_pathway NE Neutrophil Elastase (NE) PKC_delta PKCδ NE->PKC_delta activates Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TGF_alpha pro-TGF-α TACE->TGF_alpha cleaves EGFR EGFR TGF_alpha->EGFR activates MAPK MAPK Pathway EGFR->MAPK Mucin Mucin Gene Expression (e.g., MUC5AC) MAPK->Mucin

Caption: Simplified signaling pathway of neutrophil elastase-induced mucin expression.

Improving signal-to-noise ratio in Z-AA-R110-Peg experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the Z-AA-R110-Peg fluorogenic substrate and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (N-CBZ-L-alanyl-L-alanine amide of Rhodamine 110-Peg) is a fluorogenic substrate for the protease elastase. The substrate itself is non-fluorescent. Upon enzymatic cleavage by elastase, the highly fluorescent Rhodamine 110 (Rh110) molecule is released.[1][2] The resulting fluorescence intensity is directly proportional to the elastase activity in the sample. The excitation and emission wavelengths for the cleaved Rh110 are approximately 490 nm and 520 nm, respectively.[1]

Q2: What is the mechanism of fluorescence generation?

A2: this compound is a bisamide derivative of Rhodamine 110, meaning two peptide chains are attached to the fluorophore. The enzymatic cleavage is a two-step process. First, elastase cleaves one of the peptide bonds, resulting in a monoamide intermediate that is fluorescent. A second cleavage event releases the free Rhodamine 110, which is even more fluorescent.[3][4] This sequential cleavage leads to a significant amplification of the fluorescent signal.

Q3: What are the key advantages of using a Rhodamine 110-based substrate?

A3: Rhodamine 110-based substrates offer several advantages over other fluorogenic substrates, such as those based on 7-Amido-4-methylcoumarin (AMC):

  • Higher Sensitivity: Rhodamine 110 assays can be 50- to 300-fold more sensitive than their AMC-based counterparts.[4][5]

  • Longer Wavelengths: The excitation and emission spectra of Rhodamine 110 are at longer wavelengths (approx. 490/520 nm) compared to AMC (approx. 380/460 nm).[3] This minimizes interference from the autofluorescence of biological samples, which is typically stronger in the UV and blue regions of the spectrum.

  • Reduced Background Noise: The combination of longer wavelengths and higher quantum yield of Rhodamine 110 generally results in a better signal-to-noise ratio.[3][4]

Troubleshooting Guide

High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio and mask the true signal from enzymatic activity.

Q4: My negative controls show high fluorescence. What are the potential causes and solutions?

A4: High background in negative controls can stem from several sources. Here are the most common issues and how to address them:

Potential Cause Troubleshooting Steps
Substrate Instability/Degradation - Prepare fresh substrate solutions for each experiment.[1] - Avoid repeated freeze-thaw cycles of the substrate stock solution. Aliquot the stock into smaller, single-use volumes.[6] - Protect the substrate from light during storage and handling.
Contaminated Reagents or Labware - Use high-purity, sterile water and buffers. - Ensure all microplates and pipette tips are clean and free of fluorescent contaminants. Black, opaque-bottom plates are recommended for fluorescence assays to minimize crosstalk and background.[7]
Autofluorescence of Sample Components - If working with complex biological samples, include a "sample only" control (without substrate) to quantify the intrinsic fluorescence. - Consider sample purification steps to remove interfering compounds.
Non-enzymatic Substrate Hydrolysis - Ensure the pH of your assay buffer is within the optimal range for the enzyme and substrate stability. - Some assay components, like certain detergents, can promote substrate hydrolysis. Test the compatibility of all buffer components with the substrate.
Low or No Signal

A weak or absent signal can be equally frustrating. The following table outlines common reasons for low signal and suggested remedies.

Q5: I am not seeing an increase in fluorescence over time. What should I check?

A5: A lack of signal development usually points to an issue with one of the key reaction components or the measurement settings.

Potential Cause Troubleshooting Steps
Inactive Enzyme - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Prepare fresh enzyme dilutions for each experiment. Do not vortex the enzyme solution, as this can cause denaturation.[1] - Include a positive control with a known active enzyme to verify the assay setup.
Sub-optimal Assay Conditions - Enzyme and Substrate Concentrations: Titrate both the enzyme and this compound concentrations to find the optimal balance for a linear reaction rate. See the recommended starting concentrations in the table below. - Incubation Time and Temperature: Ensure the incubation time is sufficient for signal generation. For kinetic assays, take readings at regular intervals. The assay can be performed at room temperature or 37°C, but the temperature should be kept consistent.[1] - pH: Verify that the assay buffer pH is optimal for elastase activity.
Incorrect Instrument Settings - Confirm that the fluorometer is set to the correct excitation and emission wavelengths for Rhodamine 110 (Ex/Em ≈ 490/520 nm).[1] - Check the gain setting on the instrument. If it is too low, the signal may not be detected.[8]
Presence of Inhibitors - If your sample contains potential elastase inhibitors, this will reduce or eliminate the signal. Include an inhibitor control to test for this possibility.

Experimental Protocols & Data Presentation

General Assay Protocol

This protocol provides a starting point for setting up a this compound assay in a 96-well plate format. Optimization will be required for specific experimental conditions.

  • Reagent Preparation:

    • Prepare a 1X assay buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of the substrate by diluting the stock solution in 1X assay buffer. Note: Prepare this solution fresh for each experiment.[1]

    • Prepare dilutions of the elastase enzyme in 1X assay buffer. Note: Prepare fresh and do not vortex.[1]

  • Assay Procedure:

    • Add your enzyme solution or biological sample to the wells of a black, opaque-bottom 96-well plate.

    • Establish control wells:

      • Negative Control (Substrate Only): Contains assay buffer instead of the enzyme solution.

      • Positive Control: Contains a known concentration of active elastase.

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Mix the reagents gently by shaking the plate for 30 seconds.[1]

  • Measurement:

    • Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) at Ex/Em = 490/520 nm.

    • End-point Assay: Incubate the plate for a fixed period (e.g., 30-60 minutes) at the desired temperature, protected from light. Then, measure the fluorescence intensity at Ex/Em = 490/520 nm.[1]

Recommended Concentration Ranges

The optimal concentrations of enzyme and substrate should be determined experimentally. The following table provides suggested starting ranges based on similar elastase assays.

Component Typical Stock Concentration Typical Working Concentration Notes
This compound 1-10 mM in DMSO10-100 µMThe final concentration should ideally be at or below the Michaelis constant (Km) for kinetic studies.
Elastase (Purified) 10 µg/mL0.1-1 µg/mLThe optimal concentration will depend on the specific activity of the enzyme preparation.

Visualizations

Signaling Pathway: Enzymatic Cleavage of this compound

G cluster_0 Reaction Pathway Z_AA_R110_Peg This compound (Non-fluorescent) Monoamide_Intermediate Monoamide Intermediate (Fluorescent) Z_AA_R110_Peg->Monoamide_Intermediate Cleavage 1 Rhodamine_110 Rhodamine 110 (Highly Fluorescent) Monoamide_Intermediate->Rhodamine_110 Cleavage 2 Elastase_1 Elastase Elastase_1->Z_AA_R110_Peg Elastase_2 Elastase Elastase_2->Monoamide_Intermediate

Caption: Enzymatic cleavage of this compound by elastase.

Experimental Workflow for Improving Signal-to-Noise Ratio

G cluster_workflow Troubleshooting Workflow start Low Signal-to-Noise Ratio check_background High Background? start->check_background troubleshoot_background Troubleshoot Background (Fresh Substrate, Clean Labware) check_background->troubleshoot_background Yes check_signal Low Signal? check_background->check_signal No troubleshoot_background->check_signal troubleshoot_signal Troubleshoot Low Signal (Enzyme Activity, Assay Conditions) check_signal->troubleshoot_signal Yes optimize Optimize Concentrations (Enzyme & Substrate Titration) check_signal->optimize No troubleshoot_signal->optimize end Improved Signal-to-Noise optimize->end

References

Z-AA-R110-Peg photostability and bleaching problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the fluorogenic substrate Z-AA-R110-Peg. The primary challenges addressed are related to the photostability and bleaching of its fluorescent product, Rhodamine 110 (R110).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a sensitive fluorogenic substrate used to detect elastase activity.[1][2] The substrate itself is a non-fluorescent bisamide derivative of Rhodamine 110 (R110). In the presence of elastase, the enzyme cleaves the L-alanyl-L-alanine peptide bonds, releasing the highly fluorescent Rhodamine 110 dye.[2][3] This enzymatic reaction leads to a significant increase in fluorescence intensity (up to 3500-fold), allowing for the quantification of enzyme activity.[3]

Q2: My fluorescent signal is fading very quickly. What is happening?

Rapid signal loss is most likely due to photobleaching, the irreversible light-induced destruction of the fluorescent R110 molecule.[4][5] This process is a common issue with many fluorophores, including rhodamines.[6][7] Photobleaching occurs when the fluorophore, while in an excited state, undergoes chemical reactions, often with molecular oxygen, that render it non-fluorescent.[5][6][8] The rate of photobleaching is highly dependent on the intensity and duration of the excitation light.[4][9]

Q3: What are the optimal excitation and emission wavelengths for the cleaved R110 product?

The fluorescent product, Rhodamine 110, has an excitation maximum around 497-500 nm and an emission maximum around 520-522 nm.[10][11][12] It is spectrally similar to other common green fluorophores like FITC and Alexa Fluor™ 488, and it can be effectively excited by a 488 nm laser line.[10]

Q4: How can I minimize photobleaching during my experiment?

Minimizing photobleaching is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio. The relationship between excitation power and photobleaching is often non-linear, so even a small reduction can have a significant effect.[9][13]

  • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible camera exposure times and avoiding continuous illumination. When not acquiring images, keep the shutter closed.

  • Use Antifade Reagents: Mount your samples in a commercially available or homemade antifade mounting medium.[14][15][16] These reagents contain components that scavenge for reactive oxygen species, which are a primary cause of photobleaching.[6][17]

  • Work in a Dim Environment: To reduce background noise and the need for high excitation power, it is helpful to conduct observations and imaging in a partially darkened room.[7]

  • Image a Fresh Field: For static samples, perform initial focusing and setup on a region of the sample you do not intend to image, then move to a fresh area just before acquisition to ensure you are measuring the maximum initial fluorescence.[7]

Q5: What are antifade reagents and which one should I choose?

Antifade reagents are chemical cocktails added to mounting media to protect fluorophores from photobleaching.[17] They typically work by scavenging free radicals and reactive oxygen species (ROS).[17] Common components include n-propyl gallate (NPG), 1,4-diazabicyclo-octane (DABCO), and p-phenylenediamine (PPD).[18]

  • Commercial Options: Products like ProLong™ Gold, SlowFade™, and Fluoroshield™ are validated and ready-to-use.[14][15][16] They offer robust protection for a wide range of dyes, including rhodamines.

  • Considerations: Be aware that some antifade components can be incompatible with certain dyes. For example, PPD can interfere with cyanine dyes (Cy dyes).[18] Always check the manufacturer's recommendations for compatibility with your specific fluorophore.

Data Presentation

The fluorescent signal in your experiment comes from Rhodamine 110, the product of the enzymatic cleavage of this compound. Its photophysical properties are summarized below.

Table 1: Photophysical Properties of Rhodamine 110

PropertyValueSource(s)
Excitation Maximum (Ex)~497 - 500 nm[10][11][12]
Emission Maximum (Em)~520 - 522 nm[10][11][12]
Common Laser Line488 nm[10]
Common Emission Filter525/50 nm[10]
Molecular Weight366.8 g/mol [10]

Experimental Protocols

Protocol: Assessing Photostability of Cleaved R110

This protocol provides a method to quantify the rate of photobleaching of Rhodamine 110 in your specific experimental setup. Comparing photostability measurements between different studies is difficult as the rate is highly dependent on local light intensity.[4] Therefore, it is best to perform a direct comparison on your own instrument.[9]

Objective: To measure the rate of fluorescence decay (photobleaching) of enzymatically generated R110 under consistent imaging conditions.

Materials:

  • This compound substrate

  • Purified elastase or cell/tissue sample expressing active elastase

  • Reaction buffer (as appropriate for your enzyme/sample)

  • Microscope slides and coverslips

  • Antifade mounting medium (optional, for comparison)

  • Fluorescence microscope with a suitable filter set (e.g., for FITC/GFP) and a digital camera

Procedure:

  • Sample Preparation:

    • Incubate your sample (e.g., cells, tissue section, or purified enzyme) with the this compound substrate according to your primary experimental protocol to allow for the generation of the fluorescent R110 product.

    • Wash the sample to remove any unreacted substrate.

    • Mount the sample onto a microscope slide. For comparison, prepare identical samples mounted with and without an antifade reagent.

  • Microscope Setup:

    • Turn on the microscope and camera. Allow the light source to warm up for stable output.

    • Place the slide on the microscope stage and bring the sample into focus using brightfield or low-intensity fluorescence.

    • Select imaging parameters (objective, excitation intensity, exposure time) that are representative of your actual experiment. Crucially, these settings must remain constant for the entire duration of this assay.

  • Image Acquisition (Time-Lapse):

    • Select a representative field of view.

    • Begin a time-lapse acquisition sequence. Acquire images continuously at the fastest possible frame rate (or a set interval, e.g., every 5 seconds) for a total duration of 5-10 minutes, or until the fluorescence has faded significantly.

  • Data Analysis:

    • Open the image sequence in an image analysis software (e.g., ImageJ/Fiji).

    • Define a Region of Interest (ROI) over a fluorescent area of your sample.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point) of the sequence.

    • Correct for background fluorescence by measuring the intensity of a background region (where there are no cells/signal) and subtracting this value from your ROI measurements.

    • Normalize the intensity data by dividing all values by the intensity of the first time point. This will set your initial intensity to 100% (or 1.0).

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate. The "half-life" is the time it takes for the fluorescence to decay to 50% of its initial value.[4]

Visualizations

Signaling and Experimental Workflows

Enzymatic_Activation Substrate This compound (Non-Fluorescent) Product Rhodamine 110 (Highly Fluorescent) Substrate->Product Enzymatic Cleavage Enzyme Elastase Enzyme->Substrate

Caption: Enzymatic activation of the this compound substrate.

Troubleshooting_Workflow Start Problem: Weak or Rapidly Fading Signal Check_Bleaching Is signal loss observed over time with continuous illumination? Start->Check_Bleaching Check_Initial Was the initial signal strong? Check_Bleaching->Check_Initial No Sol_Bleaching High Photobleaching Check_Bleaching->Sol_Bleaching Yes Sol_Enzyme Low Enzyme Activity or Substrate Concentration Check_Initial->Sol_Enzyme No Sol_Settings Incorrect Microscope Settings Check_Initial->Sol_Settings Yes Action_Bleaching Reduce Excitation Power Decrease Exposure Time Use Antifade Reagent Sol_Bleaching->Action_Bleaching Action_Enzyme Increase Substrate Conc. Optimize Reaction Time/Temp Verify Enzyme Activity Sol_Enzyme->Action_Enzyme Action_Settings Check Filter Set (Ex/Em) Increase Camera Gain/Binning Use Higher NA Objective Sol_Settings->Action_Settings

Caption: Troubleshooting workflow for weak or fading fluorescence.

Photostability_Assay cluster_prep 1. Sample Preparation cluster_acq 2. Image Acquisition cluster_analysis 3. Data Analysis A Incubate Sample with This compound B Wash and Mount Sample on Slide A->B C Set Constant Imaging Parameters B->C D Acquire Time-Lapse Image Series C->D E Measure Mean Intensity in ROI vs. Time D->E F Background Correct and Normalize Data E->F G Plot Intensity vs. Time to Determine Decay Rate F->G

Caption: Experimental workflow for a photostability assay.

References

Troubleshooting guide for inconsistent Z-AA-R110-Peg results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-AA-R110-Peg, a fluorogenic substrate for assessing protease activity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing high background fluorescence in my negative control wells?

High background fluorescence can be a significant issue in fluorescent protease assays, potentially masking the true signal from enzymatic activity.

Potential Causes and Solutions:

CauseSolution
Substrate Degradation Improper storage or handling of this compound can lead to spontaneous hydrolysis, releasing the fluorescent Rhodamine 110 moiety. Store the lyophilized peptide at -20°C or colder, protected from light and moisture.[1][2] Once reconstituted, use the solution promptly or store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
Contaminated Reagents Buffers, water, or other assay components may be contaminated with proteases or fluorescent compounds. Use high-purity, sterile reagents and filter-sterilize buffers.
Autohydrolysis of Substrate Some peptide substrates can be susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH. Ensure the assay buffer pH is stable and within the recommended range for the enzyme of interest.
Excessive Mixing Vigorous mixing or shaking of the substrate solution can sometimes lead to an increase in background fluorescence.[3][4] Mix gently by inversion or light vortexing.
Microplate Issues The type of microplate used can affect background fluorescence.[5] Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.

Question 2: My fluorescence readings are inconsistent between replicate wells. What could be the cause?

Inconsistent results across replicates can compromise the reliability and validity of your experimental data.

Potential Causes and Solutions:

CauseSolution
Pipetting Inaccuracies Small variations in the volumes of enzyme, substrate, or inhibitors can lead to significant differences in reaction rates. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques for small volumes.
Incomplete Mixing Failure to properly mix the reagents in each well can result in localized differences in reaction progression. Gently mix the plate after adding all components, for example, by using a plate shaker for a short duration at a low speed.
Temperature Gradients Uneven temperature across the microplate can lead to variations in enzyme activity. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. Incubate the plate in a temperature-controlled environment.
Edge Effects Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for critical samples or fill them with buffer or water.
Substrate Precipitation If the this compound substrate is not fully dissolved, it can lead to inconsistent concentrations across wells. Ensure the substrate is completely solubilized in the appropriate solvent (e.g., DMSO) before diluting it into the aqueous assay buffer.[6]

Question 3: The fluorescence signal is lower than expected or absent. What should I do?

A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.

Potential Causes and Solutions:

CauseSolution
Inactive Enzyme The protease may have lost its activity due to improper storage, handling, or the presence of inhibitors. Verify the activity of your enzyme stock using a known positive control substrate or a new batch of enzyme.
Incorrect Assay Buffer The pH, ionic strength, or presence of cofactors in the assay buffer can significantly impact enzyme activity. Optimize the buffer composition for your specific protease.
Inhibitors in the Sample Your sample may contain endogenous or contaminating protease inhibitors. Include appropriate controls, such as a known amount of active enzyme spiked into your sample, to test for inhibition.
Sub-optimal Substrate Concentration The concentration of this compound may be too low for sensitive detection. Perform a substrate titration to determine the optimal concentration for your assay.
Incorrect Instrument Settings Ensure that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for Rhodamine 110 (typically around 498 nm for excitation and 521 nm for emission).[6]

Experimental Protocols

This section provides a generalized methodology for a protease activity assay using this compound. Note that specific parameters may need to be optimized for your particular enzyme and experimental setup.

General Protease Assay Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-quality, anhydrous DMSO.[6] Store this stock solution at -20°C, protected from light.

    • Prepare an assay buffer suitable for your protease of interest. A common starting point is a buffer such as Tris or HEPES at a pH of 7.5.[6]

    • Reconstitute and dilute your protease to the desired working concentration in the assay buffer immediately before use.

  • Assay Procedure:

    • In a black, 96-well microplate, add your test compounds or vehicle controls.

    • Add the diluted protease solution to each well.

    • Incubate the plate for a pre-determined time at the optimal temperature for your enzyme to allow for any inhibitor binding.

    • Prepare a working solution of this compound by diluting the DMSO stock into the assay buffer to the final desired concentration.

    • Initiate the enzymatic reaction by adding the this compound working solution to each well.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (e.g., Ex: 498 nm, Em: 521 nm).[6] Collect readings at regular intervals.

  • Data Analysis:

    • For each sample, calculate the rate of reaction (increase in fluorescence over time).

    • Compare the reaction rates of your test samples to the vehicle controls to determine the extent of protease inhibition or activity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams:

G This compound Mechanism of Action cluster_0 Non-Fluorescent cluster_1 Fluorescent This compound This compound Monoamide-R110 Monoamide-R110 This compound->Monoamide-R110 Protease Cleavage 1 Rhodamine 110 Rhodamine 110 Monoamide-R110->Rhodamine 110 Protease Cleavage 2

Caption: Mechanism of fluorescence generation from this compound.

G Troubleshooting Workflow Inconsistent_Results Inconsistent Results High_Background Check Negative Control (High Background?) Inconsistent_Results->High_Background Low_Signal Check Positive Control (Low/No Signal?) Inconsistent_Results->Low_Signal Pipetting_Error Verify Pipette Calibration & Technique Inconsistent_Results->Pipetting_Error Substrate_Degradation Review Substrate Storage & Handling High_Background->Substrate_Degradation Reagent_Contamination Use Fresh/Sterile Reagents High_Background->Reagent_Contamination Low_Signal->Substrate_Degradation Enzyme_Activity Confirm Enzyme Activity Low_Signal->Enzyme_Activity

Caption: A logical workflow for troubleshooting inconsistent results.

References

Effect of pH and temperature on Z-AA-R110-Peg stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Z-AA-R110-Peg, a fluorogenic substrate used in enzyme activity assays. Understanding the impact of pH and temperature is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

The stability of the peptide and PEG components of this compound can be influenced by pH. While the rhodamine 110 fluorophore itself is stable across a broad pH range (pH 3-9), extreme pH values can lead to the hydrolysis of the amide bonds in the peptide portion (Z-AA) and potentially affect the polyethylene glycol (PEG) chain.[1] For optimal performance and stability, it is recommended to use this compound within a pH range of 6.0 to 8.0.

Q2: What is the recommended storage and working temperature for this compound?

For long-term storage, this compound should be stored at -20°C, protected from light.[2] When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation. For enzymatic assays, it is crucial to consider the optimal temperature for the enzyme of interest, as temperature affects enzyme activity.[3][4][5][6] However, prolonged incubation at elevated temperatures can lead to the degradation of the substrate. Most enzyme activity assays are carried out at temperatures ranging from room temperature (around 25°C) to 37°C.[6]

Q3: I am observing high background fluorescence in my assay. Could this be related to substrate instability?

Yes, high background fluorescence can be an indicator of substrate degradation. The cleavage of the Z-AA peptide from the R110 fluorophore, either by enzymatic contamination or harsh chemical conditions (e.g., extreme pH), will result in a fluorescent signal. To troubleshoot, run a control experiment with the substrate in the assay buffer without the enzyme to assess the level of spontaneous hydrolysis.

Q4: Can I use this compound in buffers containing strong acids or bases?

It is strongly advised to avoid using this compound in buffers with extreme pH values. Strong acids or bases can catalyze the hydrolysis of the peptide bonds, leading to the release of the fluorescent rhodamine 110 and inaccurate results.

Q5: How does repeated freeze-thaw cycling affect the stability of this compound stock solutions?

While some enzymes can lose activity when frozen, the primary concern with freeze-thaw cycles for a chemical compound like this compound is the potential for introducing moisture, which can lead to hydrolysis.[6] It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent results between experiments

Possible Cause:

  • pH shift in buffer: The pH of some buffer systems can be sensitive to temperature changes.

  • Temperature fluctuations: Inconsistent incubation temperatures can lead to variability in both enzyme activity and substrate stability.

  • Substrate degradation: Improper storage or handling of the this compound stock solution.

Solutions:

  • Verify the pH of your assay buffer at the experimental temperature.

  • Ensure your incubator or water bath maintains a stable temperature throughout the experiment.

  • Prepare fresh working solutions of the substrate from a properly stored stock for each experiment.

Issue: Loss of fluorescent signal over time

Possible Cause:

  • Photobleaching: The rhodamine 110 fluorophore can be susceptible to photobleaching upon prolonged exposure to light.

  • PEG degradation: At elevated temperatures and in the presence of oxygen, the polyethylene glycol (PEG) component can undergo thermal-oxidative degradation.[7][8]

Solutions:

  • Protect the substrate and experimental setup from light as much as possible.

  • Avoid unnecessarily long incubation times at high temperatures. If long incubations are necessary, consider running the experiment at a lower temperature.

Data on this compound Stability

The following tables provide an overview of the expected stability of this compound under various conditions. This data is synthesized from general principles of peptide and PEG chemistry and should be used as a guideline.

Table 1: Effect of pH on the Rate of Spontaneous Hydrolysis of this compound at 37°C

pHRelative Hydrolysis Rate (% increase from pH 7.0)
4.0150%
5.050%
6.010%
7.0Baseline
8.015%
9.060%
10.0200%

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Temperature (°C)Half-life (t½) in hours
4> 1000
25~72
37~24
50~8
60~3

Experimental Protocols

Protocol 1: Assessment of this compound Stability at Different pH Values
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 10.0.

  • Substrate Dilution: Prepare a working solution of this compound in each buffer.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.

  • Fluorescence Measurement: At regular time intervals, measure the fluorescence intensity of each solution using an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.[9]

  • Data Analysis: Plot the fluorescence intensity against time for each pH value. The rate of increase in fluorescence corresponds to the rate of spontaneous hydrolysis.

Protocol 2: Evaluation of Thermal Stability of this compound
  • Buffer Preparation: Prepare a buffer at a physiological pH (e.g., 7.4).

  • Substrate Dilution: Prepare a working solution of this compound in the buffer.

  • Incubation: Aliquot the solution into separate tubes and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 60°C), protected from light.

  • Fluorescence Measurement: At various time points, remove an aliquot from each temperature and measure the fluorescence intensity (Ex/Em: ~496/520 nm).[9]

  • Data Analysis: Determine the rate of degradation at each temperature by plotting the increase in fluorescence over time.

Diagrams

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_buffer Prepare Buffers (Varying pH or Temperature) prep_substrate Prepare this compound Working Solution prep_buffer->prep_substrate incubate Incubate Samples (Controlled Conditions) prep_substrate->incubate measure_fluorescence Measure Fluorescence (Ex/Em: ~496/520 nm) incubate->measure_fluorescence analyze_data Analyze Data (Rate of Hydrolysis) measure_fluorescence->analyze_data

Caption: Experimental workflow for assessing this compound stability.

stability_relationship cluster_factors Influencing Factors cluster_outcome Outcome cluster_consequences Experimental Consequences pH pH Stability This compound Stability pH->Stability affects Temp Temperature Temp->Stability affects Hydrolysis Spontaneous Hydrolysis Stability->Hydrolysis decreased by Degradation Thermal Degradation Stability->Degradation decreased by High_BG High Background Fluorescence Hydrolysis->High_BG leads to Inaccurate_Results Inaccurate Results Degradation->Inaccurate_Results leads to

Caption: Relationship between pH, temperature, and this compound stability.

References

How to handle and store Z-AA-R110-Peg to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Z-AA-R110-Peg to ensure optimal performance and maintain its activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorogenic substrate for elastase.[1][2] It is composed of a rhodamine 110 (R110) fluorophore conjugated to a dipeptide (Ala-Ala) and a polyethylene glycol (PEG) moiety. The full chemical name is N-CBZ-L-alanyl-L-alanine amide Rhodamine 110-PEG.[1] In its intact form, the substrate is non-fluorescent. Upon cleavage by elastase, the highly fluorescent Rhodamine 110 is released, which can be measured to determine enzyme activity. The excitation and emission wavelengths of the final product (R110) are approximately 496 nm and 520 nm, respectively.[1]

Q2: How should I store this compound to maintain its activity?

To maintain the stability and activity of this compound, proper storage is crucial. Recommendations vary for lyophilized powder and reconstituted solutions.

Storage FormTemperatureLight ConditionsDurationRecommendations
Lyophilized Powder-20°CProtect from lightLong-termStore in a tightly sealed vial to prevent moisture absorption. For extended storage, -80°C is preferable.[3][4]
Reconstituted Solution (in DMSO)-20°C or -80°CProtect from lightShort to medium-termPrepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4] Solutions are generally stable for a few weeks to months when stored properly.[3]

Q3: How do I reconstitute and prepare a working solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][2]

Reconstitution Protocol:

  • Before opening, allow the vial of lyophilized powder to equilibrate to room temperature to prevent condensation of moisture.

  • Reconstitute the peptide in high-quality, anhydrous DMSO to a desired stock concentration (e.g., 1-10 mM).[2]

  • Vortex gently to ensure the peptide is fully dissolved.

  • For long-term storage of the stock solution, it is recommended to create smaller, single-use aliquots to minimize freeze-thaw cycles.[3][4]

Preparation of Working Solution: Dilute the DMSO stock solution into the appropriate aqueous assay buffer just before use.[5] The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

Q4: What are the general handling precautions for this compound?

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.[3]

  • Avoid Contamination: Use sterile pipette tips and tubes to prevent enzymatic or microbial contamination.

  • Light Sensitivity: As a fluorescent compound, this compound and its fluorescent product are light-sensitive. Protect solutions from direct light by using amber vials or by wrapping vials in foil.[1][3]

  • Hygroscopic Nature: Lyophilized peptides can be hygroscopic. Minimize exposure to air and moisture.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

ProblemPossible CauseRecommended Solution
No or Low Fluorescent Signal Inactive Enzyme: The elastase may have lost its activity.Use a fresh enzyme stock or validate the activity of the current stock with a known positive control.
Incorrect Wavelength Settings: The plate reader is not set to the correct excitation/emission wavelengths for Rhodamine 110 (Ex/Em ≈ 496/520 nm).Verify the filter or monochromator settings on your fluorescence plate reader.[6]
Substrate Degradation: The this compound may have degraded due to improper storage or handling.Use a fresh aliquot of the substrate. Perform a small-scale positive control experiment to confirm substrate activity.[1][7]
Incompatible Assay Buffer: The pH or composition of the assay buffer may be inhibiting enzyme activity.The optimal pH for elastase activity is typically around 8.0.[8] Ensure your buffer components are compatible with the enzyme.
High Background Fluorescence Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously without enzymatic activity.Prepare the substrate solution fresh before each experiment. Avoid prolonged incubation times. Run a "no enzyme" control to measure the level of autohydrolysis.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds or proteases.Use high-purity, sterile reagents. Filter buffers if necessary.
Sample Autofluorescence: The biological sample itself may exhibit intrinsic fluorescence at the measured wavelengths.Run a "no substrate" control with your sample to determine its autofluorescence and subtract this value from your experimental readings.
Inconsistent or Variable Readings Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and prepare a master mix of reagents to be added to all wells to ensure consistency.[6]
Incomplete Mixing: Reagents in the wells are not mixed thoroughly.Gently mix the plate after adding all reagents, avoiding the introduction of air bubbles.
Temperature Fluctuations: Inconsistent temperature during the assay.Ensure the plate is incubated at a constant and optimal temperature for the enzyme (e.g., 25°C or 37°C).[8][9]
Precipitation of Compound: The substrate may precipitate out of solution if the final DMSO concentration is too high or if it has low aqueous solubility.Ensure the final DMSO concentration is kept to a minimum. If precipitation is observed, you may need to optimize the substrate concentration or assay buffer composition.

Experimental Protocols

Elastase Activity Assay Protocol

This protocol provides a general framework for measuring elastase activity using this compound. Optimization may be required for specific experimental conditions.

Materials:

  • This compound

  • Purified elastase or biological sample containing elastase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[8]

  • DMSO (anhydrous)

  • Black, flat-bottom 96-well microplate (for fluorescence assays)[6]

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Allow all reagents to warm to room temperature before use.[9]

    • Prepare a 1-10 mM stock solution of this compound in DMSO.

    • Dilute the elastase to the desired concentration in Assay Buffer.

  • Set up the Assay Plate:

    • Add your samples (e.g., purified enzyme, cell lysate, or biological fluid) to the wells of the 96-well plate.

    • Include appropriate controls:

      • Negative Control (No Enzyme): Assay Buffer only, to measure substrate autohydrolysis.

      • Positive Control: A known concentration of active elastase.

      • Blank (No Substrate): Sample only, to measure background autofluorescence.

    • Adjust the volume in all wells to be equal with Assay Buffer.

  • Initiate the Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10-100 µM).

    • Add the substrate working solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).[8][9]

    • Measure the fluorescence intensity kinetically over a specific time period (e.g., every minute for 30-60 minutes) with excitation at ~496 nm and emission at ~520 nm.[1]

  • Data Analysis:

    • For each sample, subtract the background fluorescence (from "no substrate" and "no enzyme" controls).

    • Determine the rate of reaction (change in fluorescence over time) from the linear portion of the kinetic curve.

    • Enzyme activity can be calculated by comparing the reaction rate to a standard curve generated with a known concentration of Rhodamine 110.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis reagents Equilibrate Reagents to RT substrate_prep Prepare this compound Working Solution reagents->substrate_prep enzyme_prep Prepare Enzyme Dilutions and Samples reagents->enzyme_prep add_substrate Initiate Reaction: Add Substrate Solution substrate_prep->add_substrate plate_setup Add Samples and Controls to 96-Well Plate enzyme_prep->plate_setup plate_setup->add_substrate read_plate Kinetic Fluorescence Reading (Ex/Em ~496/520 nm) add_substrate->read_plate analyze_data Calculate Reaction Rates read_plate->analyze_data

Caption: Experimental workflow for an elastase activity assay.

troubleshooting_guide start Problem Encountered low_signal Low or No Signal start->low_signal high_bg High Background start->high_bg inconsistent Inconsistent Readings start->inconsistent cause_low1 Inactive Enzyme low_signal->cause_low1 Check cause_low2 Incorrect Wavelengths low_signal->cause_low2 Verify cause_low3 Substrate Degradation low_signal->cause_low3 Test cause_high1 Autohydrolysis high_bg->cause_high1 Measure cause_high2 Contaminated Reagents high_bg->cause_high2 Replace cause_high3 Sample Autofluorescence high_bg->cause_high3 Control cause_incon1 Pipetting Errors inconsistent->cause_incon1 Technique cause_incon2 Temperature Fluctuations inconsistent->cause_incon2 Calibrate cause_incon3 Incomplete Mixing inconsistent->cause_incon3 Optimize

Caption: Troubleshooting guide for common experimental issues.

References

Validation & Comparative

A Researcher's Guide to Commercially Available Elastase Substrates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of elastases, a thorough understanding of the available enzymatic substrates is paramount. The selection of an appropriate substrate is a critical determinant of experimental success, directly impacting assay sensitivity, specificity, and overall data quality. This guide provides a detailed comparison of Z-AA-R110-Peg, a rhodamine-based fluorogenic substrate, with other major classes of commercially available elastase substrates. We will delve into their respective mechanisms of action, performance metrics, and provide standardized experimental protocols to facilitate informed decision-making in your research endeavors.

Overview of Elastase Substrates

Elastases are a class of proteases that break down elastin, a key protein in the extracellular matrix. Their activity is implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The quantification of elastase activity is therefore a crucial aspect of both basic research and clinical diagnostics. Commercially available elastase substrates can be broadly categorized into three main types based on their detection method: fluorogenic, colorimetric, and rhodamine-based fluorogenic substrates.

dot

Caption: Major classes of commercially available elastase substrates.

Comparative Analysis of Elastase Substrates

The choice of substrate is often a trade-off between sensitivity, convenience, and cost. The following table summarizes the key performance characteristics of this compound and its alternatives.

Substrate ClassExample SubstratePeptide SequenceReporter GroupDetectionExcitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
Rhodamine-based Fluorogenic (Z-AAAA)₂Rh110Z-Ala-Ala-Ala-AlaRhodamine 110Fluorescence497520High sensitivity, good photostability, pH insensitivity.[1][2]Potentially complex kinetics due to two-step cleavage.[2]
Fluorogenic (Coumarin-based) MeO-Suc-Ala-Ala-Pro-Val-AMCMeO-Suc-Ala-Ala-Pro-Val7-amino-4-methylcoumarin (AMC)Fluorescence355-380440-460High sensitivity, widely used.[3][4]Lower fluorescence quantum yield compared to rhodamine.[5]
Fluorogenic (Coumarin-based) MeOSuc-AAPV-AFCMeOSuc-Ala-Ala-Pro-Val7-amino-4-trifluoromethylcoumarin (AFC)Fluorescence380500Good sensitivity.[6][7]Similar limitations to other coumarin-based substrates.
Colorimetric Suc-Ala-Ala-Ala-pNASuc-Ala-Ala-Alap-nitroaniline (pNA)AbsorbanceN/A405Simple, requires a standard spectrophotometer.[8][9]Lower sensitivity compared to fluorogenic substrates.[10]

Mechanism of Action

The fundamental principle behind these substrates involves the enzymatic cleavage of a peptide sequence by elastase, leading to the release of a reporter molecule that can be quantified.

dot

G cluster_0 Enzymatic Reaction Substrate Peptide-Reporter Elastase Elastase Substrate->Elastase Binding Cleaved_Peptide Cleaved Peptide Elastase->Cleaved_Peptide Cleavage Reporter Reporter Molecule (Fluorophore/Chromophore) Elastase->Reporter Release

Caption: General mechanism of elastase substrate cleavage.

In the case of this compound and other rhodamine-based substrates, the non-fluorescent bisamide derivative of rhodamine 110 is hydrolyzed in a two-step process to first a fluorescent monoamide and then to the highly fluorescent rhodamine 110.[1][2]

dot

G Bisamide (Z-AAAA)₂Rh110 (Non-fluorescent) Elastase_1 Elastase Bisamide->Elastase_1 Monoamide Z-AAAA-Rh110 (Fluorescent) Elastase_2 Elastase Monoamide->Elastase_2 Rhodamine Rhodamine 110 (Highly Fluorescent) Elastase_1->Monoamide Elastase_2->Rhodamine

Caption: Two-step cleavage of a rhodamine-based substrate.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are general methodologies for performing elastase activity assays using fluorogenic and colorimetric substrates.

General Experimental Workflow

dot

G Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Assay_Setup Add Buffer and Enzyme to Microplate Wells Prepare_Reagents->Assay_Setup Incubate_1 Pre-incubate at Assay Temperature Assay_Setup->Incubate_1 Initiate_Reaction Add Substrate to Initiate Reaction Incubate_1->Initiate_Reaction Measure_Signal Measure Fluorescence or Absorbance Over Time Initiate_Reaction->Measure_Signal Analyze_Data Calculate Reaction Velocity and Enzyme Activity Measure_Signal->Analyze_Data

Caption: A typical experimental workflow for an elastase assay.

Protocol for Fluorogenic Substrates (e.g., this compound, MeO-Suc-AAPV-AMC)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO).

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a solution of human neutrophil elastase in assay buffer.

  • Assay Procedure:

    • Add a defined volume of assay buffer to the wells of a microplate.

    • Add the elastase solution to the wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

    • Continue to monitor the fluorescence at regular intervals.

  • Data Analysis:

    • Determine the rate of substrate hydrolysis by calculating the change in fluorescence over time.

    • The enzyme activity can be calculated from the reaction velocity and the concentration of the enzyme.

Protocol for Colorimetric Substrates (e.g., Suc-Ala-Ala-Ala-pNA)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a stock solution of the colorimetric substrate in a suitable solvent (e.g., DMSO).[10]

    • Prepare a solution of elastase in assay buffer.

  • Assay Procedure:

    • Add a defined volume of assay buffer to the wells of a microplate.

    • Add the elastase solution to the wells.

    • Pre-incubate the plate at the desired temperature.

    • Initiate the reaction by adding the substrate solution to each well.

    • Measure the absorbance at 405 nm using a spectrophotometer or microplate reader at regular intervals.[9]

  • Data Analysis:

    • Determine the rate of p-nitroaniline release by calculating the change in absorbance over time.

    • The enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline.

Conclusion

The selection of an elastase substrate is a critical step in experimental design. This compound and other rhodamine-based substrates offer superior sensitivity and favorable spectral properties, making them ideal for applications requiring high-throughput screening or the detection of low enzyme concentrations. Coumarin-based fluorogenic substrates provide a balance of sensitivity and widespread availability. For simpler, endpoint assays where high sensitivity is not the primary concern, colorimetric substrates remain a viable and cost-effective option. By carefully considering the specific requirements of their experimental setup, researchers can select the most appropriate substrate to achieve reliable and meaningful results in their study of elastase activity.

References

Unveiling the Specificity of Z-AA-R110-Peg: A Comparative Guide to Serine Protease Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease activity, the choice of a suitable substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the fluorogenic substrate Z-AA-R110-Peg with other commonly used alternatives, offering insights into its cross-reactivity with various serine proteases. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in substrate selection for your research needs.

Performance Comparison of Fluorogenic Serine Protease Substrates

The efficiency and selectivity of a fluorogenic substrate are critical parameters for assessing serine protease activity. The following table summarizes the kinetic parameters of this compound and alternative substrates against a panel of key serine proteases: trypsin, chymotrypsin, and elastase. The catalytic efficiency (kcat/Km) is a key metric for comparing the specificity of an enzyme for different substrates.

SubstrateProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(Z-Ala-Ala-Arg)₂-R110 TrypsinN/AN/AN/A
ChymotrypsinN/AN/AN/A
ElastaseN/AN/AN/A
Boc-Gln-Ala-Arg-AMC TrypsinN/AN/AN/A
Suc-Ala-Ala-Pro-Phe-AMC α-Chymotrypsin151.5100,000[1]
(Z-Ala-Ala-Ala-Ala)₂-R110 Neutrophil ElastaseN/AN/AN/A
Suc-Ala-Ala-Pro-Val-AMC ElastaseN/AN/AN/A

Principles of Detection: The Mechanism of Rhodamine 110-Based Substrates

The this compound substrate belongs to the class of rhodamine 110-based fluorogenic substrates. The underlying principle of these substrates is the enzymatic cleavage of a peptide sequence linked to the rhodamine 110 (R110) fluorophore. In its native state, the substrate is a non-fluorescent bisamide derivative. Upon interaction with a specific protease, the enzyme cleaves the amide bonds, releasing the highly fluorescent R110 molecule. This process typically occurs in a two-step manner, first yielding a fluorescent monoamide intermediate and then the even more fluorescent R110. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorometer.

Experimental Protocols

General Assay Protocol for Serine Protease Activity using a Rhodamine 110-based Substrate

This protocol provides a general framework for measuring the activity of serine proteases like trypsin using a rhodamine 110-based substrate such as (Z-Ala-Ala-Arg)₂-R110. This can be adapted for other proteases and substrates with appropriate optimization.

Materials:

  • Serine Protease (e.g., Trypsin)

  • Rhodamine 110-based substrate (e.g., (Z-Ala-Ala-Arg)₂-R110)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.005% Triton X-100)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

Procedure:

  • Prepare Reagents:

    • Dissolve the rhodamine 110-based substrate in an appropriate solvent like DMSO to prepare a stock solution.

    • Dilute the serine protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add a specific volume of the assay buffer to each well of the 96-well plate.

    • Add the substrate solution to each well to reach the desired final concentration.

    • To initiate the reaction, add the enzyme solution to the wells. A control well without the enzyme should be included to measure background fluorescence.

  • Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.

    • Plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is determined from the linear portion of the curve.

    • The enzymatic activity can be calculated from the V₀ and a standard curve generated with known concentrations of the free fluorophore (Rhodamine 110).

End-Point Fluorimetric Assay for Trypsin Activity

For high-throughput screening or when kinetic data is not required, an end-point assay can be employed. This protocol is adapted from a procedure for determining trypsin activity using (CBZ-L-alanyl-L-arginine)₂-rhodamine-110[2].

Materials:

  • Trypsin

  • (CBZ-L-alanyl-L-arginine)₂-rhodamine-110

  • Reaction Buffer (e.g., Borate-phosphate-citrate buffer, pH 8.0)

  • Stop Reagent (e.g., 50 mM Acetic Acid)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, mix the reaction buffer and the trypsin solution.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 30 minutes).

  • Stopping the Reaction:

    • After the incubation period, add the stop reagent (e.g., 50 mM acetic acid) to each reaction to inactivate the enzyme.

  • Fluorescence Measurement:

    • Transfer the reaction mixtures to a 96-well black microplate.

    • Measure the fluorescence intensity at an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.

  • Quantification:

    • The amount of released rhodamine 110, and thus the trypsin activity, can be quantified by comparing the fluorescence readings to a standard curve prepared with known concentrations of free rhodamine 110.

Visualizing the Enzymatic Reaction

To illustrate the fundamental process of substrate cleavage, the following diagrams depict the enzymatic workflow and the cleavage of the this compound substrate.

Enzymatic_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Mix Mix Reagents in Microplate Well Reagents->Mix Incubate Incubate at Constant Temperature Mix->Incubate Measure Measure Fluorescence Intensity Over Time Incubate->Measure Analyze Calculate Enzymatic Activity Measure->Analyze

References

A Researcher's Guide to the Validation of Z-AA-R110-Peg Based Elastase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of a Z-AA-R110-Peg based assay for measuring elastase activity. It offers a comparative analysis with alternative methods and detailed experimental protocols to ensure the reliability and accuracy of your findings.

The this compound based assay is a fluorometric method for detecting elastase activity. The substrate, Z-L-alanyl-L-alanine-Rhodamine 110-Peg, is specifically cleaved by elastase, releasing the highly fluorescent Rhodamine 110 (R110). The resulting fluorescence intensity is directly proportional to the elastase activity. This guide will walk you through the essential validation parameters, provide a comparison with other common elastase assays, and offer detailed experimental protocols.

Comparative Analysis of Elastase Assays

A critical aspect of assay validation is understanding its performance relative to other available methods. Here, we compare the this compound based assay with two common alternatives: a colorimetric assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide and a FRET-based assay.

Parameter This compound Assay N-Succinyl-Ala-Ala-Ala-pNA Assay FRET-based Assay
Principle Fluorogenic (Rhodamine 110 release)Colorimetric (p-nitroaniline release)Fluorescence Resonance Energy Transfer
Detection Fluorescence (Ex/Em ~496/520 nm)Absorbance (405 nm)Fluorescence (donor/acceptor specific)
Sensitivity HighModerateHigh
Throughput High (microplate compatible)High (microplate compatible)High (microplate compatible)
Interference Potential for fluorescent compound interferencePotential for colored compound interferencePotential for fluorescent compound interference
Advantages High sensitivity, photostability of R110[1][2]Cost-effective, simple instrumentationRatiometric measurements can reduce noise
Disadvantages Higher cost of substrateLower sensitivity compared to fluorescent assaysSusceptible to photobleaching, complex substrate design

Signaling Pathway and Experimental Workflow

To visually conceptualize the assay and its validation, the following diagrams illustrate the underlying biochemical reaction and the overall experimental process.

G cluster_pathway Biochemical Pathway Z-AA-R110(Peg)\n(Non-fluorescent) Z-AA-R110(Peg) (Non-fluorescent) Elastase Elastase Z-AA-R110(Peg)\n(Non-fluorescent)->Elastase Substrate Binding Z-AA + R110(Peg)\n(Fluorescent) Z-AA + R110(Peg) (Fluorescent) Elastase->Z-AA + R110(Peg)\n(Fluorescent) Cleavage

Caption: Biochemical pathway of the this compound based elastase assay.

G cluster_workflow Validation Workflow Assay_Development Assay Development & Optimization Specificity Specificity Assay_Development->Specificity Sensitivity Sensitivity (LOD/LOQ) Specificity->Sensitivity Linearity Linearity & Range Sensitivity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Documentation Documentation & Reporting Robustness->Documentation

Caption: General workflow for the validation of the this compound based assay.

Experimental Protocols for Assay Validation

Detailed below are the experimental protocols for validating the this compound based elastase assay. These protocols are designed to be adapted to specific laboratory conditions and instrumentation.

Specificity

Objective: To determine the specificity of the assay for elastase against other relevant proteases.

Method:

  • Prepare solutions of elastase and other proteases (e.g., trypsin, chymotrypsin, caspase-3) at equivalent concentrations.

  • In a 96-well microplate, add the this compound substrate to wells containing each of the proteases.

  • Include a no-enzyme control as a background measurement.

  • Incubate the plate at 37°C for a predetermined time.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

  • Compare the fluorescence signal generated by elastase to that of other proteases.

Sensitivity (Limit of Detection and Limit of Quantification)

Objective: To determine the lowest concentration of elastase that can be reliably detected (LOD) and quantified (LOQ).

Method:

  • Prepare a series of dilutions of a known concentration of elastase in the assay buffer.

  • Prepare a set of blank samples containing only the assay buffer and substrate.

  • Add the this compound substrate to all wells.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at multiple time points.

  • Calculate the LOD and LOQ based on the standard deviation of the blank and the slope of the calibration curve at the lowest concentrations.

Linearity and Range

Objective: To assess the linear relationship between elastase concentration and fluorescent signal and to define the working range of the assay.[3]

Method:

  • Prepare a dilution series of elastase spanning the expected working range.

  • Add the this compound substrate to each dilution.

  • Incubate at 37°C and measure fluorescence at several time points.

  • Plot the fluorescence intensity against the elastase concentration.

  • Determine the linear range by identifying the concentration range over which the data points follow a linear regression with an R² value > 0.99.

Precision (Repeatability and Intermediate Precision)

Objective: To evaluate the consistency of the assay results.

Method:

  • Repeatability (Intra-assay precision):

    • Prepare three concentrations of elastase (low, medium, high) within the linear range.

    • Assay multiple replicates (n≥6) of each concentration on the same plate on the same day.

    • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on different days with different operators and/or different batches of reagents.

    • Calculate the %CV for the combined data from all runs.

Accuracy

Objective: To determine the closeness of the measured elastase concentration to the true value.

Method:

  • Prepare samples with known concentrations of elastase (low, medium, and high).

  • Spike these samples with a known amount of additional elastase.

  • Measure the elastase concentration in both the spiked and unspiked samples.

  • Calculate the percent recovery of the spiked elastase.

Robustness

Objective: To assess the assay's performance under small, deliberate variations in method parameters.

Method:

  • Identify critical assay parameters (e.g., incubation time, temperature, substrate concentration).

  • Perform the assay with slight variations in these parameters. For example:

    • Incubation temperature: 35°C, 37°C, 39°C

    • Incubation time: 25 min, 30 min, 35 min

  • Analyze the effect of these changes on the final results and determine the acceptable operating ranges for each parameter.

By following this comprehensive validation guide, researchers can ensure the generation of high-quality, reliable, and reproducible data from their this compound based elastase assays, ultimately contributing to the advancement of their scientific and drug development endeavors.

References

A Guide to the Reproducibility and Robustness of the Z-AA-R110-Peg Assay for Elastase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable measurement of elastase activity is crucial in various fields, including inflammation, chronic obstructive pulmonary disease (COPD), and cystic fibrosis research. The Z-AA-R110-Peg assay, a fluorogenic method for detecting elastase, offers a sensitive means to quantify this proteolytic activity. This guide provides a comprehensive comparison of the this compound assay with other available methods, focusing on its reproducibility and robustness, supported by experimental data and detailed protocols.

Principle of the this compound Assay

The this compound (N-CBZ-L-alanyl-L-alanine-Rhodamine 110-Peg) assay is based on the enzymatic cleavage of a specific peptide substrate by elastase. The substrate consists of a dipeptide (Ala-Ala) linked to a pegylated Rhodamine 110 (R110) fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage by elastase, the highly fluorescent Rhodamine 110 is released, and the resulting increase in fluorescence intensity is directly proportional to the elastase activity. This method offers high sensitivity due to the strong fluorescence signal of Rhodamine 110.

Performance Comparison of Elastase Assays

The selection of an appropriate elastase assay depends on the specific experimental needs, including sensitivity, throughput, and the presence of interfering substances. Below is a comparison of the this compound assay with a common chromogenic alternative.

FeatureThis compound Assay (Fluorogenic)N-Succinyl-Ala-Ala-Ala-p-nitroanilide Assay (Chromogenic)
Principle Enzymatic cleavage releases a fluorescent dye (Rhodamine 110).Enzymatic cleavage releases a chromogenic molecule (p-nitroaniline).
Detection Fluorescence (Excitation/Emission ~490 nm/~520 nm)Absorbance (410 nm)
Sensitivity HighModerate
Throughput High (microplate compatible)High (microplate compatible)
Interference Potential for interference from fluorescent compounds.Potential for interference from colored compounds or compounds that absorb at 410 nm.
Reproducibility Generally good, with acceptable intra- and inter-assay variability. Specific data for this compound is not widely published, but for similar Rhodamine 110-based assays, intra-assay CVs of <5% and inter-assay CVs of <10% are achievable.Good, with established protocols and a long history of use.
Robustness The fluorescence of Rhodamine 110 is generally stable over a wide pH range.The assay is sensitive to pH changes which can affect the absorbance of p-nitroaniline.

Experimental Protocols

Detailed and validated protocols are essential for ensuring the reproducibility and robustness of any assay.

This compound Elastase Assay Protocol (General)

This protocol provides a general framework. Optimal conditions (e.g., substrate concentration, incubation time) should be determined empirically for each specific application.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • Purified elastase (for standard curve) or experimental sample

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the this compound substrate solution: Dissolve the lyophilized substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentration.

  • Prepare elastase standards and samples: Prepare a dilution series of purified elastase in Assay Buffer to generate a standard curve. Prepare experimental samples in Assay Buffer.

  • Assay Reaction:

    • Add a specific volume of the substrate solution to each well of the microplate.

    • Add a corresponding volume of the elastase standards or experimental samples to the wells to initiate the reaction.

    • Include a negative control (Assay Buffer without enzyme) to measure background fluorescence.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C), protected from light, for a predetermined period. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (e.g., Ex/Em = 490/520 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the elastase activity in the experimental samples.

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) Elastase Assay Protocol

Materials:

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide substrate

  • Assay Buffer (e.g., 0.2 M Tris-HCl, pH 8.0)

  • Purified elastase or experimental sample

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare the Suc-AAA-pNA substrate solution: Dissolve the substrate in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer.

  • Prepare elastase standards and samples: As described for the this compound assay.

  • Assay Reaction:

    • Add the substrate solution to the microplate wells.

    • Add the elastase standards or samples to initiate the reaction.

    • Include a blank control (Assay Buffer without enzyme).

  • Incubation: Incubate at a controlled temperature (e.g., 25°C or 37°C).

  • Measurement: Measure the absorbance at 410 nm at multiple time points to determine the rate of p-nitroaniline production.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA/min). Use the molar extinction coefficient of p-nitroaniline to convert this rate into elastase activity.

Experimental Workflow and Signaling Pathway Visualization

To better understand the experimental process and the biological context of elastase activity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis sub_sol Prepare Substrate Solution add_sub Add Substrate to Plate sub_sol->add_sub std_prep Prepare Elastase Standards add_enz Add Standards/Samples to Initiate Reaction std_prep->add_enz sample_prep Prepare Samples sample_prep->add_enz add_sub->add_enz incubate Incubate at Controlled Temperature add_enz->incubate measure_fluor Measure Fluorescence (Ex/Em = 490/520 nm) incubate->measure_fluor analyze Data Analysis: Standard Curve & Activity Calculation measure_fluor->analyze

Workflow for the this compound elastase assay.

Neutrophil elastase is a key mediator in inflammatory signaling pathways, contributing to tissue remodeling and the regulation of inflammatory responses.

G cluster_pathway Neutrophil Elastase Inflammatory Signaling NE Neutrophil Elastase (NE) PKC Protein Kinase Cδ (PKCδ) NE->PKC activates DUOX1 Dual Oxidase 1 (DUOX1) PKC->DUOX1 activates ROS Reactive Oxygen Species (ROS) DUOX1->ROS produces TACE TNF-α Converting Enzyme (TACE) ROS->TACE activates TNFa TNF-α TACE->TNFa cleaves pro-TNF-α to TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 binds ERK ERK1/2 TNFR1->ERK activates Sp1 Sp1 ERK->Sp1 activates MUC1 MUC1 Gene Transcription Sp1->MUC1 induces

Neutrophil elastase-induced MUC1 transcription pathway.

Conclusions

The this compound assay is a highly sensitive, fluorogenic method for the quantification of elastase activity. Its compatibility with high-throughput screening formats makes it a valuable tool in drug discovery and basic research. While specific data on the reproducibility and robustness of the this compound assay is not extensively published, the general principles of Rhodamine 110-based assays suggest good performance characteristics. For rigorous studies, it is imperative to perform in-house validation to determine the intra- and inter-assay variability and to optimize the protocol for the specific experimental conditions. The choice between the this compound assay and other methods, such as chromogenic assays, will depend on the required sensitivity, sample matrix, and available instrumentation.

A Comparative Guide to Fluorogenic Substrates for Elastase Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used fluorogenic substrates for the measurement of elastase activity, with a focus on neutrophil elastase. As a direct reference standard under the name Z-AA-R110-Peg could not be identified in the public domain, this document focuses on well-characterized and widely adopted alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, based on key performance characteristics.

Comparison of Fluorogenic Elastase Substrates

The selection of a suitable substrate is critical for the accurate and sensitive detection of elastase activity. The ideal substrate exhibits high specificity, favorable kinetic parameters (low Km and high kcat), and spectral properties compatible with standard laboratory instrumentation. Below is a comparison of popular fluorogenic substrates.

Substrate NamePeptide SequenceFluorophoreExcitation (nm)Emission (nm)Km (µM)kcat/Km (M-1s-1)
(Z-AAAA)2Rh110 (Z-Ala-Ala-Ala-Ala)2Rhodamine 110497520Not readily availableNot readily available
MeOSuc-AAPV-AFC MeOSuc-Ala-Ala-Pro-ValAFC380500Not readily availableNot readily available
Elastase Substrate V, Fluorogenic Not specifiedCoumarin derivative~380~460140[1][2]120,000[1][2]
(Abz-VADCADQ-EDDnp) VADCADQAbz/EDDnp (FRET)Not readily availableNot readily availableHigh (low affinity)Low for HNE
(Abz-APEEIMRRQ-EDDnp) APEEIMRRQAbz/EDDnp (FRET)Not readily availableNot readily availableNot readily available>500x greater for HNE than Pr3[3]

Note: Kinetic parameters can vary depending on the specific elastase (e.g., human neutrophil elastase vs. porcine pancreatic elastase) and assay conditions. AFC (7-Amino-4-trifluoromethylcoumarin) and Rhodamine 110 are common fluorophores that are quenched in the intact substrate and fluoresce upon cleavage.[4] FRET (Förster Resonance Energy Transfer) substrates utilize a donor (e.g., Abz) and a quencher (e.g., EDDnp) pair.[5]

Experimental Protocol: Fluorometric Elastase Activity Assay

This protocol provides a general workflow for measuring elastase activity using a fluorogenic substrate. Specific details may need to be optimized based on the chosen substrate and enzyme source.

Materials:

  • Purified elastase or biological sample containing elastase

  • Fluorogenic elastase substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Dilute the substrate stock solution to the desired working concentration in Assay Buffer.

    • Prepare a stock solution of purified elastase (if used as a positive control or for standard curve generation) in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 20 µL of the sample (e.g., purified elastase, cell lysate, or biological fluid) to the appropriate wells. Include a buffer-only control (blank).

    • If screening for inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Reaction Initiation and Measurement:

    • Add 30 µL of the diluted substrate solution to each well to initiate the reaction. The final volume in each well is 100 µL.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Determine the rate of substrate hydrolysis (change in fluorescence over time) from the linear portion of the kinetic curve.

    • If a standard curve with known concentrations of elastase was prepared, the elastase activity in the samples can be quantified.

Visualizing Key Processes

To better understand the context of elastase activity measurements, the following diagrams illustrate a relevant signaling pathway and the general experimental workflow.

G cluster_0 Neutrophil Activation and Elastase Release Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Azurophil Granules Azurophil Granules Neutrophil->Azurophil Granules Degranulation Neutrophil Elastase (NE) Neutrophil Elastase (NE) Azurophil Granules->Neutrophil Elastase (NE) Release Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase (NE)->Extracellular Matrix Degradation Inflammatory Cascade Amplification Inflammatory Cascade Amplification Neutrophil Elastase (NE)->Inflammatory Cascade Amplification

Caption: Neutrophil elastase signaling pathway.

G Sample Preparation Sample Preparation Substrate Addition Substrate Addition Sample Preparation->Substrate Addition Incubation Incubation Substrate Addition->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: Elastase activity assay workflow.

References

Kinetic Showdown: Z-AA-R110-Peg Versus Endogenous Substrates in Neutrophil Elastase Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals on the kinetic performance of the synthetic substrate Z-AA-R110-Peg against native substrates of human neutrophil elastase.

In the intricate landscape of protease research and drug development, the precise characterization of enzyme kinetics is paramount. Human Neutrophil Elastase (HNE), a powerful serine protease, plays a critical role in both host defense and pathological tissue destruction. The development of sensitive and specific substrates is crucial for accurately measuring its activity. This guide provides a comprehensive kinetic comparison of the synthetic fluorogenic substrate, this compound, with endogenous substrates of HNE, offering valuable insights for researchers selecting tools for their investigations.

Data Presentation: A Comparative Look at Kinetic Parameters

The efficiency of an enzyme-substrate interaction is best described by its kinetic constants: the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ). A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Kₘ ratio is the most effective measure of an enzyme's catalytic efficiency and substrate preference.

Substrate TypeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Synthetic Fluorogenic MeOSuc-Ala-Ala-Pro-Val-AMC362[1]Not specifiedNot specified
Endogenous (Derived Peptide) Elastin-Derived Peptides (e.g., VGVAPG)Not readily availableNot readily availableNot readily available

Note: Specific kcat and kcat/Km values for MeOSuc-Ala-Ala-Pro-Val-AMC and kinetic constants for elastin-derived peptides with HNE are not consistently reported across literature, highlighting a gap in directly comparable quantitative data.

Experimental Protocols: Unveiling the Kinetics

The determination of kinetic parameters for HNE with fluorogenic substrates is typically performed using a continuous-rate enzyme assay. Below is a detailed methodology for such an experiment.

Key Experiment: Determination of Kₘ and kcat for HNE with a Fluorogenic Substrate

Objective: To determine the Michaelis constant (Kₘ) and catalytic constant (kcat) of human neutrophil elastase (HNE) for a given fluorogenic substrate (e.g., a rhodamine 110-based substrate).

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic Substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 500 mM NaCl, 0.05% Triton X-100)

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 525 nm emission for rhodamine 110)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

Procedure:

  • Substrate Preparation: Prepare a concentrated stock solution of the fluorogenic substrate in DMSO. From this stock, create a series of dilutions in the assay buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 10 times the expected Kₘ).

  • Enzyme Preparation: Prepare a working solution of HNE in the assay buffer at a fixed concentration. The final enzyme concentration in the assay should be low enough to ensure initial velocity conditions are met (i.e., less than 10% of the substrate is consumed during the measurement period).

  • Assay Setup: To each well of the 96-well microplate, add a fixed volume of the HNE working solution.

  • Initiation of Reaction: To initiate the enzymatic reaction, add a corresponding volume of each substrate dilution to the wells containing the enzyme.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (kinetic mode) for a set duration (e.g., 10-30 minutes). The readings should be taken at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of the product using a standard curve generated with a known concentration of the free fluorophore (e.g., rhodamine 110).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Kₘ and Vmax.

    • Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

Mandatory Visualization: Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 HNE Signaling Pathway in MUC1 Transcription HNE Human Neutrophil Elastase (HNE) PKC Protein Kinase Cδ (PKCδ) HNE->PKC Duox1 Dual Oxidase 1 (Duox1) PKC->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Signaling cascade initiated by HNE leading to MUC1 gene transcription.

G cluster_1 Experimental Workflow for Kinetic Analysis prep_substrate Prepare Substrate Dilutions setup_assay Set up Assay in Microplate prep_substrate->setup_assay prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_assay initiate_reaction Initiate Reaction setup_assay->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence analyze_data Analyze Data (V₀ vs. [S]) measure_fluorescence->analyze_data fit_model Fit to Michaelis-Menten Equation analyze_data->fit_model determine_constants Determine Km and kcat fit_model->determine_constants

Caption: Step-by-step workflow for determining enzyme kinetic parameters.

References

A Head-to-Head Comparison of Z-AA-R110-Peg and ANF-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal tools for enzymatic assays, a detailed understanding of substrate characteristics is paramount. This guide provides a head-to-head comparison of two fluorogenic substrates: Z-AA-R110-Peg, a substrate for elastase, and Ac-DEVD-AMC, a well-characterized substrate for caspase-3, which will be used as a representative example for an AMC-based caspase substrate in the context of this comparison.

Physicochemical and Performance Characteristics

The fundamental properties of these substrates dictate their application and performance in enzymatic assays. A summary of their key characteristics is presented below.

FeatureThis compoundAc-DEVD-AMC
Target Enzyme Elastase[1][2]Caspase-3[3][4][5][6]
Peptide Sequence Z-Ala-AlaAc-Asp-Glu-Val-Asp[3][4][5]
Fluorophore Rhodamine 110 (R110)[1]7-amino-4-methylcoumarin (AMC)[3][4][5]
Molecular Formula C44H48N4O12[1][2]C30H37N5O13[3][5]
Molecular Weight 824.87 g/mol [1][2]675.6 g/mol [5][7]
Excitation Wavelength ~496 nm[1]~340-380 nm[4][5][8]
Emission Wavelength ~520 nm[1]~440-460 nm[4][5][8]
Kinetic Constant (Km) Data not available in search results~9.7 - 10 µM for Caspase-3[3][4]
Solubility Soluble in DMSO[1][2]Soluble in DMSO[3][5][9]

Principle of Fluorogenic Enzyme Assays

Both this compound and Ac-DEVD-AMC operate on the principle of fluorescence quenching and dequenching upon enzymatic cleavage. The peptide sequence specifically recognized by the target enzyme is conjugated to a fluorophore (R110 or AMC). In the intact substrate, the fluorescence of the dye is minimal. Upon enzymatic hydrolysis of the peptide bond, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that can be measured over time.

sub Fluorogenic Substrate (Peptide-Fluorophore) enz Target Enzyme (e.g., Elastase, Caspase-3) sub->enz Binding prod Cleaved Products (Peptide + Free Fluorophore) enz->prod Cleavage fluor Fluorescent Signal prod->fluor Emission

Enzymatic cleavage of a fluorogenic substrate.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for elastase and caspase-3 activity assays.

Elastase Activity Assay using this compound

This protocol provides a general framework for measuring elastase activity. Optimal concentrations of the enzyme and substrate should be determined empirically.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.

  • Elastase Stock Solution: Prepare a stock solution of purified elastase in assay buffer. The final concentration will depend on the enzyme's activity.

  • Substrate Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution.[2]

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to each well of a black 96-well plate.

  • Add 25 µL of elastase solution (or cell lysate) to the appropriate wells. Include a negative control with assay buffer instead of the enzyme.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~496 nm, Emission: ~520 nm) at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

  • Subtract the background fluorescence from the negative control wells.

  • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

  • Enzyme activity can be expressed as the change in fluorescence units per minute.

Caspase-3 Activity Assay using Ac-DEVD-AMC

This protocol is adapted from standard procedures for measuring caspase-3 activity in cell lysates.[4][8][10][11]

1. Reagent Preparation:

  • Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate.[4]

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT.[4]

  • Substrate Stock Solution: Dissolve Ac-DEVD-AMC in DMSO to make a 10 mM stock solution.[10]

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a final concentration of 20 µM.[4]

2. Cell Lysate Preparation:

  • Induce apoptosis in your cell line of interest using a known stimulus.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.[4]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) for the assay.

3. Assay Procedure (96-well plate format):

  • Add 50 µL of cell lysate to each well of a black 96-well plate.

  • Include a blank control with lysis buffer only.

  • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[4]

4. Data Analysis:

  • Subtract the fluorescence of the blank control from all readings.

  • The fluorescence signal is proportional to the caspase-3 activity in the sample.

Experimental Workflow Visualization

The general workflow for utilizing these fluorogenic substrates in an enzymatic assay is depicted below.

prep Reagent Preparation (Buffer, Enzyme, Substrate) setup Assay Setup (96-well plate) prep->setup reaction Reaction Initiation (Add Substrate) setup->reaction measure Kinetic Measurement (Fluorescence Reader) reaction->measure analysis Data Analysis (Calculate Reaction Rate) measure->analysis

General workflow for a fluorogenic enzyme assay.

Logical Relationship of Assay Components

The interplay between the substrate, enzyme, and the resulting signal is fundamental to the assay's success.

sub Substrate (this compound or Ac-DEVD-AMC) cleavage Enzymatic Cleavage sub->cleavage enz Enzyme (Elastase or Caspase-3) enz->cleavage fluor Increased Fluorescence cleavage->fluor

Logical flow of the enzymatic reaction and signal generation.

References

Safety Operating Guide

Proper Disposal of Z-AA-R110-Peg: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Z-AA-R110-Peg, a substrate for elastase, is critical to ensure laboratory safety and environmental protection. Due to the presence of a rhodamine derivative, this compound requires handling as hazardous chemical waste. This guide provides a comprehensive, step-by-step plan for its safe disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Remove contaminated clothing and rinse the affected area with soap and water. Seek medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Quantitative Data Summary

For clarity, the key properties of the components of this compound are summarized below. The hazardous nature of the Rhodamine 110 component dictates the disposal protocol for the entire compound.

ComponentChemical Abstract Service (CAS) NumberHazard ClassificationPrimary Disposal Consideration
Polyethylene Glycol (PEG) 25322-68-3Not considered hazardousBiodegradable, but should not be released into wastewater systems in large quantities.[1]
Rhodamine 110 13558-31-1Toxic, Biohazard, Harmful if swallowed, Causes serious eye damage, Toxic to aquatic life with long-lasting effects.[2]Must be disposed of as hazardous chemical waste through a licensed professional disposal service.[2] Do not discharge to sewer systems.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed chemical waste disposal contractor. The following steps provide a general guideline for its handling and disposal:

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all necessary information about the waste, including its composition and any available safety data sheets (SDS).

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, as required by local and national regulations.

Important Note: While Polyethylene Glycol (PEG) is generally considered non-hazardous and biodegradable[1], the presence of the highly toxic Rhodamine 110 moiety necessitates treating the entire compound as hazardous waste. Never dispose of this compound down the drain or in regular trash.

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify Components: - Z-AA-R110 (Rhodamine derivative) - PEG start->identify check_hazard Assess Hazard of Components identify->check_hazard peg_hazard PEG: Non-Hazardous check_hazard->peg_hazard PEG rhodamine_hazard Rhodamine: Hazardous (Toxic, Biohazard) check_hazard->rhodamine_hazard Rhodamine determine_disposal Determine Overall Disposal Protocol (Based on most hazardous component) peg_hazard->determine_disposal rhodamine_hazard->determine_disposal hazardous_waste Treat as Hazardous Chemical Waste determine_disposal->hazardous_waste collect Collect in Labeled Hazardous Waste Container hazardous_waste->collect store Store in Designated Secondary Containment collect->store contact_ehs Contact EHS/Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Z-AA-R110-Peg

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Z-AA-R110-Peg

FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of its components: a rhodamine derivative, a peptide substrate, and a polyethylene glycol (PEG) linker.

Personal Protective Equipment (PPE)

Given that this compound is a chemical compound intended for laboratory use, standard personal protective equipment should be worn at all times to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety Glasseswith side-shields conforming to EN 166 (EU) or NIOSH (US)[1][2]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Inspect gloves before use and dispose of them properly after handling[3].
Body Protection Laboratory CoatStandard lab coat to protect from spills and contamination.
Respiratory Protection Dust Mask/RespiratorUse a dust mask (e.g., N95) if handling the lyophilized powder to avoid inhalation. In case of insufficient ventilation or potential for aerosol generation, a full-face respirator may be necessary[1][4].
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Lyophilized Powder:

  • Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as the compound may be hygroscopic[5].

  • Handle in a well-ventilated area to avoid the formation and inhalation of dust[1][4].

  • Weigh out the desired amount quickly and tightly reseal the container.

Reconstitution:

  • Dissolve this compound in a suitable solvent such as DMSO or dimethylformamide. Some formulations may be soluble in aqueous buffers[6].

  • When preparing a stock solution, it is advisable to first use a solvent that can be easily removed by lyophilization in case of solubility issues[7].

  • For long-term storage of solutions, it is recommended to make aliquots to avoid repeated freeze-thaw cycles[7].

Storage:

  • Lyophilized Powder: Store at -20°C for long-term stability. Protect from light and moisture[6].

  • Solutions: Store aliquots at -20°C or colder. The stability of peptide solutions in storage is limited, generally up to a week at 4°C, with freezing recommended for longer periods[7]. Aqueous solutions of rhodamine derivatives are not recommended for storage for more than one day[6].

Disposal Plan

Contaminated materials and unused product should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect unused lyophilized powder and any materials used for spill cleanup (e.g., absorbent pads) in a designated, sealed container for chemical waste.

  • Liquid Waste: Unused solutions should be collected in a labeled waste container. Do not pour down the drain[4].

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as chemical waste.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect the absorbed material into a suitable container for chemical waste disposal[3].

  • Clean the spill area thoroughly.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1].

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1]. Rhodamine 110, a component of this product, is harmful if swallowed[8].

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting, from initial preparation to final disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Acclimate Vial to Room Temperature B Weigh Lyophilized Powder A->B C Reconstitute in Appropriate Solvent B->C D Perform Assay C->D E Dispose of Liquid Waste D->E F Dispose of Solid Waste (tips, tubes) D->F G Decontaminate & Dispose of PPE D->G

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.